molecular formula C22H31N3O2 B1294874 Solvent yellow 124 CAS No. 34432-92-3

Solvent yellow 124

Cat. No.: B1294874
CAS No.: 34432-92-3
M. Wt: 369.5 g/mol
InChI Key: BATVZJPOLFSGTD-UHFFFAOYSA-N
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Description

Solvent Yellow 124 is a marker dye, generally used in diesel oil as a green colorant, which can be analyzed using high performance liquid chromatography method (HPLC). It is mainly used to prevent the misuse of low tax diesel fuel and as to also calculate the adulteration of road fuel with low tax diesel fuel.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVZJPOLFSGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865718
Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34432-92-3
Record name Solvent Yellow 124
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Record name Solvent Yellow 124
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Record name Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)-
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Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
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Record name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline
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Record name SOLVENT YELLOW 124
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye primarily known for its role as a Euromarker fuel dye.[1][2][3] The following sections detail its chemical identity, physical characteristics, solubility, and spectral properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.

Chemical Identity and Structure

This compound is a yellow azo dye characterized by the presence of an azo group (–N=N–) which acts as the chromophore responsible for its color.[2] Its chemical structure is designed for high solubility in nonpolar solvents and features an acetal group that is susceptible to acid hydrolysis.[1][2][4] This unique feature is fundamental to its primary application.

  • IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1][2]

  • CAS Number: 34432-92-3[1][2][5][6]

  • Synonyms: SY124, Sudan 455, Somalia Yellow, Euromarker SY 124[1][5]

  • Molecular Formula: C₂₂H₃₁N₃O₂[1][2][5][7][8]

chemical_structure cluster_phenyl1 Phenyl Group cluster_azo Azo Group cluster_phenyl2 Aniline Moiety cluster_sidechain Acetal Side Chain p1 p2 p1->p2 N1 N p1->N1 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N2 N N1->N2 = a1 N2->a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 N3 N a4->N3 a6 a5->a6 a6->a1 ethyl CH2CH3 N3->ethyl ethoxy —CH2—CH2—O— N3->ethoxy acetal_CH CH ethoxy->acetal_CH acetal_O —O— acetal_CH->acetal_O CH3_acetal CH3 acetal_CH->CH3_acetal isobutyl CH2CH(CH3)2 acetal_O->isobutyl hydrolysis_pathway SY124 This compound (Yellow, Fuel-Soluble) Hydrolyzed Hydrolyzed Form (Red, Water-Soluble) SY124->Hydrolyzed Hydrolysis Acid Dilute Acid (e.g., HCl) + Water Acid->Hydrolyzed Products By-products (e.g., Isobutanol) Hydrolyzed->Products Cleavage synthesis_workflow Start Primary Aromatic Amine (e.g., Aniline) Step1 Diazotization (with Nitrous Acid) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Azo Coupling Intermediate->Step2 Coupling_Component Coupling Component (Aniline derivative with side chain) Coupling_Component->Step2 Final This compound Step2->Final

References

In-Depth Technical Guide: Synthesis and Structural Characterization of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Solvent Yellow 124 (C.I. 111155), a monoazo dye primarily used as a fuel marker. The document details a plausible synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Introduction

This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a synthetic dye recognized for its distinct yellow hue.[1] Its chemical formula is C22H31N3O2, and it has a molecular weight of 369.50 g/mol .[1][2] The presence of an azo group (-N=N-) is the primary chromophore responsible for its color.[1] This guide will delve into the chemical synthesis and the multifaceted structural analysis of this compound.

Synthesis of this compound

The synthesis of this compound is predicated on the foundational principles of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Plausible Synthetic Pathway

The synthesis commences with the diazotization of aniline to form a benzenediazonium salt. This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with the coupling component, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline, to yield the final product, this compound.

Synthesis_Pathway Synthesis Pathway of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2, HCl 0-5 °C Solvent_Yellow_124 This compound Diazonium->Solvent_Yellow_124 Coupling Reaction Coupling_Component N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline Coupling_Component->Solvent_Yellow_124

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Aniline

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline

  • Sodium Acetate

  • Ice

  • Ethanol

Procedure:

Step 1: Diazotization of Aniline

  • In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Continuous stirring is crucial during this step.

  • The completion of the diazotization can be checked using starch-iodide paper (a blue-violet color indicates excess nitrous acid). The resulting solution contains the benzenediazonium chloride.

Step 2: Azo Coupling

  • In a separate beaker, dissolve N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline in a suitable solvent, and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture in the weakly acidic to neutral range by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.

  • Continue stirring the mixture in the ice bath for a period to ensure the completion of the reaction, which is indicated by the formation of a colored precipitate.

Step 3: Isolation and Purification

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted salts and acids.

  • Further purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Dry the purified product in a desiccator.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization_Workflow Structural Characterization Workflow SY124 Synthesized This compound UV_Vis UV-Vis Spectroscopy SY124->UV_Vis NMR NMR Spectroscopy (1H and 13C) SY124->NMR IR IR Spectroscopy SY124->IR MS Mass Spectrometry SY124->MS Structure Structural Confirmation and Purity Assessment UV_Vis->Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural analysis of this compound.

Spectroscopic Data
Technique Parameter Observed Value/Expected Range
UV-Visible Spectroscopy λmax412 nm[1]
Mass Spectrometry Molecular Ion Peak [M]+m/z 369.5[1]
¹H NMR Spectroscopy Chemical Shifts (δ)Expected ranges: Aromatic protons (6.5-8.0 ppm), -CH2- protons (3.5-4.5 ppm), -CH- protons (3.0-4.0 ppm), -CH3 protons (0.8-1.5 ppm)
¹³C NMR Spectroscopy Chemical Shifts (δ)Expected ranges: Aromatic carbons (110-155 ppm), Alkyl carbons (10-75 ppm)
Infrared Spectroscopy Vibrational Frequencies (cm⁻¹)Expected ranges: N=N stretch (1400-1450 cm⁻¹), C-N stretch (1250-1350 cm⁻¹), C-O stretch (1050-1150 cm⁻¹), Aromatic C-H stretch (~3030 cm⁻¹), Aliphatic C-H stretch (2850-2960 cm⁻¹)
Experimental Protocols: Characterization

UV-Visible Spectroscopy

  • Instrument: A standard double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable organic solvent in which this compound is soluble, such as ethanol or hexane.

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in the chosen solvent.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the purified this compound in the deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the presence of the different functional groups and the overall structure.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

  • Procedure:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the azo group (N=N), C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, typically coupled with a suitable ionization source (e.g., Electron Ionization - EI).

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of this compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation is expected to involve the cleavage of the azo linkage and loss of alkyl groups.[1]

Conclusion

This technical guide has outlined a plausible and detailed approach to the synthesis and structural characterization of this compound. The synthesis relies on the well-established diazotization and azo coupling reactions. The structural integrity of the synthesized compound can be rigorously confirmed through a suite of spectroscopic techniques, including UV-Vis, NMR, IR, and Mass Spectrometry. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of azo dyes.

References

Solvent Yellow 124 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Yellow 124, a synthetic azo dye. The document details its chemical identity, physicochemical properties, analytical methodologies for its detection, and available toxicological data. This guide is intended for researchers and scientists who may encounter this compound in analytical chemistry, environmental science, or toxicology.

Core Chemical Identity

This compound is a yellow azo dye primarily used as a fuel marker.[1] Its core function is to differentiate between fuels with different tax levels, particularly in the European Union where it is known as the "Euromarker".[1] It is typically added to fuels not intended for motor vehicles, such as heating oil, at concentrations of 6 to 7 mg/kg.[1]

Chemical Identifiers

The fundamental identifiers for this compound are its CAS number and molecular formula.

IdentifierValue
CAS Number 34432-92-3
Molecular Formula C₂₂H₃₁N₃O₂
IUPAC Name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]
Other Names SY124, Sudan 455, Somalia Yellow, T10 Yellow LBN, C.I. 111155[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application as a fuel marker, particularly its solubility in nonpolar solvents and its colorimetric properties.

PropertyValueSource
Molecular Weight 369.50 g/mol [2]
Appearance Yellow powder/liquid
Density ~1.02 g/cm³[1][3]
Boiling Point 488.9 °C at 760 mmHg[1][3]
Flash Point 249.5 °C[1][3]
Solubility Insoluble in water; Soluble in hydrocarbon oils, gasoline, and other petroleum products.
UV-Vis Absorption Max (λmax) 410-412 nm[4]

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of this compound is typically achieved through an azo coupling reaction. This involves the reaction of a diazonium salt with an aromatic amine as a coupling partner. A subsequent acetal formation step enhances its solubility in nonpolar solvents like diesel fuel.

G cluster_reactants Reactants cluster_process Process cluster_product Product aniline Aniline Derivative azo_coupling Azo Coupling Reaction aniline->azo_coupling diazonium Diazonium Salt diazonium->azo_coupling sy124 This compound azo_coupling->sy124

A simplified diagram of the synthesis of this compound.
Mechanism as a Fuel Marker

This compound's effectiveness as a fuel marker is due to its ability to be easily hydrolyzed in acidic conditions.[1] This reaction cleaves the acetal group, rendering the molecule water-soluble and causing a distinct color change from yellow to red.[1] This allows for rapid roadside testing to detect the presence of lower-taxed fuel in vehicles. The reaction can detect the marker at levels as low as 0.3 ppm.[1]

G sy124 This compound (in diesel, yellow) hydrolysis Hydrolysis Reaction sy124->hydrolysis acid Diluted Hydrochloric Acid acid->hydrolysis product Water-soluble form (in aqueous layer, red) hydrolysis->product

Mechanism of this compound as a fuel marker.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in fuel samples.[5][6]

Experimental Protocol: HPLC Analysis

The following protocol is a synthesis of methods described in the literature for the determination of this compound in diesel fuel.[4][6]

Objective: To quantify the concentration of this compound in a diesel fuel sample.

Materials:

  • HPLC system with a UV-Vis detector

  • Normal phase column (e.g., Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size)[6]

  • Mobile Phase: Hexane, toluene, and ethyl acetate[6]

  • This compound standard

  • Toluene for stock and working solutions[6]

  • 0.45 µm syringe filters[6]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/L) in toluene.[6]

    • From the stock solution, prepare a series of working standard solutions of known concentrations by dilution with toluene.

  • Sample Preparation:

    • For diesel fuel samples, no extensive sample preparation is required.

    • Filter the diesel sample directly through a 0.45 µm syringe filter prior to injection.[6]

  • HPLC Conditions:

    • Column: Agilent Zorbax Rx-SIL (250 x 4.60 mm, 5 µm)[6]

    • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact gradient should be optimized to achieve good separation.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 410 nm and 450 nm.[4]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared diesel fuel sample.

    • Identify the this compound peak based on the retention time from the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Analytical Workflow

G start Start: Diesel Sample Collection prep Sample Preparation: Filter through 0.45 µm filter start->prep hplc HPLC Analysis: Normal Phase Column UV-Vis Detection at 410/450 nm prep->hplc data Data Acquisition: Chromatogram Generation hplc->data quant Quantification: Compare to Calibration Curve data->quant end End: Report Concentration quant->end

Workflow for the HPLC analysis of this compound.

Toxicological Profile

The toxicological data for this compound is limited, and much of the information is based on the broader class of azo dyes.

Hazard Classification
HazardClassification
Acute Toxicity (Oral) Harmful if swallowed.[3][7][8]
Skin Sensitization May cause an allergic skin reaction.[3][7][8]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][7][8]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[7]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[7]

No specific LD50 data for this compound was found in the reviewed literature. It is not classified as a carcinogen or mutagen.[7]

Biological Signaling Pathways

There is currently no significant research available detailing the interaction of this compound with specific biological signaling pathways. Its primary health concerns are related to its potential as a skin sensitizer and its suspected reproductive toxicity, which are characteristic of some azo dyes.[7][9]

Conclusion

This compound is a well-established chemical marker with a specific and critical application in fuel regulation. Its chemical properties are tailored for this purpose, allowing for both its effective dissolution in fuel and its easy detection through a simple chemical test. While its acute toxicity is a concern, and it is classified as a skin sensitizer and a suspected reproductive toxicant, further research is needed to fully elucidate its toxicological profile. The analytical methods for its detection are robust and well-documented, with HPLC being the preferred method for quantitative analysis. This guide provides a foundational understanding of this compound for professionals in related scientific fields.

References

A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Solvent Yellow 124 (C.I. 111155), a yellow azo dye primarily used as a fuel marker in the European Union.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application, detection, and for toxicological and environmental research.

Core Chemical Properties of this compound

  • IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]

  • CAS Number: 34432-92-3[1]

  • Molecular Formula: C₂₂H₃₁N₃O₂[1]

  • Molecular Weight: 369.50 g/mol [1]

  • Physical Form: Typically a solid, available as a greenish-yellow powder or a dark yellow clear liquid in commercial formulations.[3][4]

Solubility Profile of this compound

This compound is characterized by its hydrophobic nature, making it readily soluble in nonpolar, hydrocarbon-based solvents and insoluble in water.[5] This property is fundamental to its use as a fuel marker.[5] The acetal group in its structure is responsible for its solubility in nonpolar solvents.[1] Under acidic conditions, this group can be hydrolyzed, yielding a water-soluble form that appears red, which allows for its easy detection.[1]

Solvent ClassSpecific SolventSolubilityNotes
Hydrocarbons GasolineSoluble[6]Key application area as a fuel dye.
Petroleum ProductsSoluble[4][6]High affinity for hydrocarbon mixtures.
Hydrocarbon OilsSoluble[4][6]
Toluene (Methylbenzene)SolubleA technical data sheet indicates a maximum of 1% insoluble matter in toluene.[4]
Water WaterInsoluble[6]One source anomalously reported it as "soluble in water," which contradicts the bulk of evidence.[7]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a sparingly soluble compound.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with airtight seals

  • Constant temperature bath or orbital shaker with temperature control

  • Syringe filters (0.45 µm pore size)

  • Pre-weighed, clean, and dry evaporating dishes

  • Vacuum oven or a controlled temperature heating block

  • Desiccator

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or an orbital shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. The solution should be fully saturated.

  • Separation of Undissolved Solid:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the precise volume of the filtered saturated solution transferred to the evaporating dish.

    • Place the evaporating dish in a vacuum oven or on a heating block at a temperature sufficient to evaporate the solvent without decomposing the dye.

  • Mass Determination and Solubility Calculation:

    • Once the solvent has completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.

    • Weigh the dish on an analytical balance.

    • Repeat the heating, cooling, and weighing process until a constant mass is achieved.

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature for 24-48 hours. A->B C 3. Separation Allow solid to settle. Filter the supernatant. B->C D 4. Solvent Evaporation Transfer a known volume of filtrate to a pre-weighed dish. Evaporate the solvent. C->D E 5. Mass Determination Cool and weigh the residue until constant mass is achieved. D->E F 6. Calculation Determine the mass of dissolved dye. Calculate solubility (e.g., in g/L). E->F

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye utilized as a fuel marker. Understanding the thermal stability and decomposition characteristics of this compound is critical for its application and for assessing its behavior under various environmental and industrial conditions. This document summarizes available quantitative data, presents detailed experimental protocols for thermal analysis, and visualizes the analytical workflow.

Core Properties of this compound

This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is recognized for its use as a "Euromarker" in the European Union to distinguish between fully taxed diesel fuel and lower-taxed heating oil.[1][2] Its chemical structure imparts a characteristic yellow color and solubility in nonpolar solvents.[1][3]

Thermal Stability and Decomposition Data

This compound exhibits moderate to high thermal stability, making it suitable for its intended applications in fuel systems where it may be exposed to elevated temperatures.[3][4] The available data on its thermal properties are summarized in the table below.

PropertyValueSource
Boiling Point556.2 °C[3][4]
Decomposition Temperature~300 °C[3]
Minimum Heat Resistance100 °C[3][5][6]
Heat Resistance240 °C[2]

Note: The reported values may vary based on the experimental conditions and purity of the sample.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[7] The following protocols provide a standardized approach for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of this compound as a function of temperature, identifying the onset of decomposition and quantifying mass loss at different stages.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.[8]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[8][9]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

    • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).[8][9]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature throughout the heating program.[8]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the initial significant mass loss.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the this compound sample as a function of temperature, identifying phase transitions such as melting and the onset of exothermic or endothermic decomposition processes.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Heat the sample at a controlled, linear heating rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.

    • The onset temperature of peaks provides information on the initiation of these thermal events.

Visualized Experimental Workflow

The logical flow of analyzing the thermal properties of this compound is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation start Obtain this compound Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Thermogravimetric Analysis (TGA) (N2 atmosphere, 10°C/min) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (N2 atmosphere, 10°C/min) weigh_dsc->dsc tga_data Record Mass vs. Temperature tga->tga_data dsc_data Record Heat Flow vs. Temperature dsc->dsc_data analyze_tga Determine Decomposition Temperature & Mass Loss Profile tga_data->analyze_tga analyze_dsc Identify Phase Transitions & Decomposition Enthalpy dsc_data->analyze_dsc report Comprehensive Thermal Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for Thermal Analysis of this compound.

Hydrolysis of this compound

A key chemical property of this compound is its susceptibility to hydrolysis under acidic conditions.[1][3] This reaction cleaves the acetal group, rendering the dye water-soluble and causing a color change to red, similar to the pH indicator methyl orange.[1] This property is fundamental to its use as a marker, as it allows for easy extraction and detection from the fuel matrix.[1] The relationship is illustrated below.

Hydrolysis_Reaction SY124 This compound (Nonpolar Soluble) Hydrolyzed_SY124 Hydrolyzed Form (Water Soluble, Red) SY124->Hydrolyzed_SY124 Hydrolysis Acid Acidic Conditions (H+)

Caption: Acid-catalyzed Hydrolysis of this compound.

This guide provides a foundational understanding of the thermal characteristics of this compound. For specific applications, it is recommended to perform thermal analysis on the particular batch of the dye being used to obtain precise data.

References

Health and safety guidelines for handling Solvent Yellow 124 in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Solvent Yellow 124 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. It is intended for qualified professionals, including researchers, scientists, and those involved in drug development, who may work with this substance.

Chemical and Physical Properties

This compound is a yellow azo dye.[1] It is primarily used in the European Union as a fuel marker.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]
Other Names SY124; Sudan 455; Somalia Yellow; T10 Yellow LBN; C.I. 111155[1]
CAS Number 34432-92-3[1][4][5]
Chemical Formula C22H31N3O2[1]
Molar Mass 369.509 g·mol−1[1]
Appearance Yellow Liquid / Solid[1][6][7]
Solubility Insoluble in water. Soluble in hydrocarbon solvents.[6][7][8]
Boiling Point 488.9 °C[1]
Flash Point 249.5 °C[1]
Decomposition Temp ~300 °C[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] The primary hazards associated with this chemical are detailed below.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.GHS07Warning
Skin sensitization (Category 1)H317: May cause an allergic skin reaction.GHS07Warning
Reproductive toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child.GHS08Warning
Specific target organ toxicity — repeated exposureH373: May cause damage to organs through prolonged or repeated exposure.GHS08Warning
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects.GHS09Warning

Source:[1][4][5][9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[6] Local exhaust ventilation, such as a chemical fume hood, is recommended to control airborne exposure.[10]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.[11]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling this compound

PPE TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[12][13] A face shield may be required for operations with a high risk of splashing.[13][14]To prevent eye contact with the substance.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile, neoprene).[13][14][15] A lab coat or chemical-resistant apron should be worn.[15]To prevent skin contact and allergic reactions.
Respiratory Protection An approved dust respirator (e.g., N95) should be used when handling the solid form, especially if dust generation is likely.[9][14]To prevent inhalation of dust particles.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for laboratory safety.

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5][6]

  • Wash hands thoroughly after handling.[4][5]

  • Keep containers securely sealed when not in use.[6]

  • Avoid the formation of dust and aerosols.[6]

Storage
  • Store in a cool, dry, well-ventilated area.[6] Recommended storage temperature is 2–8 °C.[12]

  • Keep containers tightly closed.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][6]

  • Store in original, clearly labeled containers.[6]

Experimental Protocols for Safe Handling

The following protocols outline the procedures for the safe handling of this compound in a laboratory setting.

Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize exposure during the handling of solid this compound and the preparation of its solutions.

Weighing_and_Solution_Preparation cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE: Lab coat, gloves, safety goggles B Prepare work area in a chemical fume hood A->B C Tare a clean, labeled container on an analytical balance B->C D Carefully transfer the required amount of this compound to the tared container, avoiding dust generation C->D E Close the stock container immediately D->E F Add the solvent to the container with the dye E->F G Cap and mix the solution until the dye is fully dissolved F->G H Clean any spills in the balance and fume hood G->H I Dispose of contaminated materials in a designated waste container H->I J Remove PPE and wash hands thoroughly I->J

Caption: Workflow for weighing this compound and preparing solutions.

Protocol for a Chemical Spill

This protocol outlines the steps to be taken in the event of a spill of this compound.

Spill_Response_Protocol cluster_initial_response Initial Response cluster_containment_cleanup Containment and Cleanup cluster_final_steps Final Steps A Alert personnel in the immediate area B Evacuate the area if the spill is large or in a poorly ventilated space A->B C If safe to do so, control the source of the spill B->C D Wear appropriate PPE, including respiratory protection if necessary C->D E Contain the spill using an absorbent material (e.g., sand, diatomaceous earth) D->E F Carefully collect the absorbed material into a labeled, sealable container E->F G Clean the spill area with soap and water F->G H Dispose of the waste container according to institutional and local regulations G->H I Report the spill to the laboratory supervisor or safety officer H->I

Caption: Emergency protocol for a this compound spill.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.[4] If skin irritation or an allergic reaction occurs, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical attention.
Ingestion Rinse mouth with water.[4] Call a doctor or poison control center immediately.[4]

Toxicological Information

The toxicological data for this compound is limited, but the available information indicates potential health risks.

Table 5: Toxicological Data for this compound

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 500 mg/kgNot specified (ATE)[5]
Skin Corrosion/Irritation Not classified as a skin irritant.[4]
Serious Eye Damage/Irritation Not classified as an eye irritant.[4]
Skin Sensitization May cause an allergic skin reaction.[4]
Germ Cell Mutagenicity Not classified as a mutagen.[4]
Carcinogenicity Not classified as a carcinogen.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4]
STOT-Single Exposure Not classified as a specific target organ toxicant (single exposure).[4]
STOT-Repeated Exposure May cause damage to organs through prolonged or repeated exposure.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, dry extinguishing powder, BC-powder, carbon dioxide (CO₂).[4][12]

  • Unsuitable Extinguishing Media: Water jet.[4][12]

  • Special Hazards: The substance is combustible.[4][12] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][12]

  • Advice for Firefighters: Wear self-contained breathing apparatus.[4][12] Do not allow firefighting water to enter drains or water courses.[4][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] Do not allow the substance to enter drains or the environment.[4]

Logical Relationship of Hazard Control

The safe handling of this compound relies on a hierarchical approach to hazard control.

Hazard_Control_Hierarchy cluster_controls Control Measures A Hazard Identification (Physical and Health Hazards of this compound) B Risk Assessment (Evaluation of Exposure Potential) A->B C Hierarchy of Controls B->C D Elimination/Substitution (Use a less hazardous alternative if possible) C->D Most Effective E Engineering Controls (e.g., Fume Hood) D->E F Administrative Controls (e.g., SOPs, Training) E->F G Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) F->G H Safe Laboratory Practice G->H Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

References

An In-Depth Technical Guide to the Environmental Fate and Ecotoxicity of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124 (SY-124), chemically identified as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline, is a synthetic azo dye.[1] Its primary application within the European Union has been as a fiscal marker for fuel, distinguishing between lower-taxed heating diesel and higher-taxed motor diesel fuels.[1][2][3] The intentional addition of this dye to fuel necessitates a thorough understanding of its environmental behavior and potential ecological risks upon its release into the environment. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicity of this compound, presenting key data, experimental methodologies, and visual representations of relevant processes.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. This compound is characterized by its hydrophobic nature and low aqueous solubility. A summary of its key properties is presented in Table 1. The high octanol-water partition coefficient (Log Kow) suggests a strong tendency for the substance to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34432-92-3[1]
EC Number 252-021-1[1]
Molecular Formula C₂₂H₃₁N₃O₂[1]
Molecular Weight 369.50 g/mol [1]
Water Solubility Insoluble in water. A range of 0.2 to 34.3 mg/L is reported for solvent dyes in general.[4]
Octanol-Water Partition Coefficient (Log Kow) Estimated at 6.06; Calculated (XLogP3) at 5.96350.[5]
Vapor Pressure Negligible.[6]
Density 1.02 - 1.051 g/cm³ at 20 °C[3][7]

Environmental Fate

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation

Hydrolysis: this compound is known to be susceptible to hydrolysis under acidic conditions.[1][3] This reaction involves the cleavage of the acetal group, which is responsible for its solubility in nonpolar solvents, yielding a water-soluble form that is red in acidic pH.[1][3] While this property is utilized for its detection in fuel, quantitative data on hydrolysis rates at different environmental pH values (typically following OECD Guideline 111) are not readily available in the public domain.[5][8][9]

Photodegradation: For azo dyes in general, photodegradation is not considered a dominant environmental fate pathway.[4] Specific studies quantifying the photodegradation rate or quantum yield of this compound under environmentally relevant light conditions have not been identified in the reviewed literature.

Biodegradation

Ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for a substance to be rapidly mineralized by microorganisms.[10][11][12] For this compound, available information from the European Chemicals Agency (ECHA) indicates that the substance is not readily biodegradable.[13] In a study following the OECD 301F (Manometric Respirometry Test), only up to 3% biodegradation was observed after 28 days.[13] A similar result was obtained in a CO2 Headspace Test (OECD 310).[13] The large molecular size and complex structure of this azo dye likely limit its uptake and degradation by microorganisms.[4]

Environmental Distribution

Adsorption/Desorption: The high Log Kow value of this compound strongly suggests that it will adsorb to soil organic carbon and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A high Koc value indicates that the substance is likely to be immobile in soil and accumulate in sediment. While the importance of this parameter is recognized, specific experimental Koc values for this compound, typically determined using methods like OECD Guideline 106, were not found in the ECHA database or other reviewed literature.[14]

Bioaccumulation: With a Log Kow value exceeding 5, this compound has a high potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factors (BCFs) for non-ionic dyes are generally high, although experimental values can sometimes be lower than predicted due to factors like large molecular size.[4] A definitive bioaccumulation study for this compound is needed for a conclusive risk assessment.

Ecotoxicity

This compound is classified as "Very toxic to aquatic life with long lasting effects" (H410).[14] This section summarizes the available quantitative ecotoxicity data.

Aquatic Ecotoxicity

The acute and chronic toxicity of this compound to representative aquatic organisms from different trophic levels is crucial for assessing its environmental risk.

Table 2: Aquatic Ecotoxicity of this compound

Trophic LevelSpeciesEndpointValue (mg/L)Exposure DurationReference
Fish Danio rerio (Zebra fish)LC5016.896 hours[15]
Danio rerio (Zebra fish)NOEC0.00130 days[15]
Invertebrates Daphnia magna (Water flea)LC50> 10048 hours[15]
Algae Data not availableIC50/EC50--

The reported 48-hour LC50 for Daphnia magna of >100 mg/L appears inconsistent with the overall classification of high aquatic toxicity. Further investigation and potentially new studies are warranted to clarify the toxicity of this compound to aquatic invertebrates. No reliable data on the toxicity to algae, which would typically be determined using a growth inhibition test like OECD Guideline 201, were found.[16][17][18][19]

Terrestrial Ecotoxicity

Given the potential for this compound to partition to soil and sediment, its toxicity to terrestrial organisms is an important consideration. Standardized tests, such as the earthworm acute toxicity test (OECD Guideline 207), are used to evaluate these effects.[4][11][15][20][21][22] However, no quantitative data on the toxicity of this compound to earthworms or other soil organisms were found in the reviewed literature, including the ECHA database.[7][23][24]

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific studies cited are often proprietary. However, the studies are generally conducted following standardized international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the principles behind the key test guidelines relevant to the data presented.

Environmental Fate Testing

  • Ready Biodegradability - OECD 301F (Manometric Respirometry): This method measures the oxygen consumed by a microbial inoculum in a closed respirometer containing the test substance as the sole organic carbon source over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3][10][25]

cluster_setup Test Setup cluster_process Incubation & Measurement cluster_analysis Data Analysis Vessel Sealed Respirometer Vessel Incubation Incubate at 20-25°C in the dark for 28 days Inoculum Microbial Inoculum (Activated Sludge) Inoculum->Vessel Medium Mineral Medium Medium->Vessel Substance This compound (Sole Carbon Source) Substance->Vessel Measurement Continuously measure O₂ consumption (pressure change) Incubation->Measurement During incubation Calculation Calculate % Biodegradation vs. Theoretical O₂ Demand (ThOD) Measurement->Calculation Pass Pass criterion: ≥ 60% ThOD in 10-day window Calculation->Pass Compare result to cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffers Sterile Aqueous Buffers (pH 4, 7, 9) Substance Add this compound Buffers->Substance Incubate Incubate at constant temp. in the dark Substance->Incubate Sampling Sample at time intervals Incubate->Sampling Analysis Analyze substance concentration (e.g., by HPLC) Sampling->Analysis Calculation Calculate rate constant (k) and half-life (t½) Analysis->Calculation cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis Daphnids < 24-hour old Daphnia magna Exposure Add Daphnids to test vessels (4 replicates per concentration) Daphnids->Exposure Solutions Prepare test concentrations of SY-124 + Control Solutions->Exposure Incubate Incubate for 48 hours (20-22°C, dark) Exposure->Incubate Observe Count immobilized Daphnids at 24 and 48 hours Incubate->Observe Calculate Calculate 48-hour EC50 (statistical method) Observe->Calculate cluster_properties Physicochemical Properties cluster_fate Environmental Fate cluster_ecotox Ecotoxicological Effects SY124 This compound LogKow High Log Kow (>5) SY124->LogKow Solubility Low Water Solubility SY124->Solubility Structure Azo Dye Structure + Acetal Group SY124->Structure AquaticTox Aquatic Toxicity (Fish, Invertebrates) SY124->AquaticTox Direct Exposure Bioaccumulation High Bioaccumulation Potential LogKow->Bioaccumulation Adsorption Strong Adsorption to Soil/Sediment LogKow->Adsorption Solubility->Adsorption Biodegradation Low Biodegradation Structure->Biodegradation Hydrolysis Acid-catalyzed Hydrolysis Structure->Hydrolysis Bioaccumulation->AquaticTox TerrestrialTox Potential Terrestrial Toxicity (Earthworms) Adsorption->TerrestrialTox

References

An In-depth Technical Guide to Solvent Yellow 124: Historical Development and Regulation as a Fuel Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124, chemically known as N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a yellow azo dye that has played a significant role in the European Union's efforts to combat fuel fraud.[1] This technical guide provides a comprehensive overview of the historical development, regulatory framework, chemical properties, and analytical methods pertaining to this compound's use as a fuel marker.

Historical Development and Regulation

The use of fuel dyes is a common practice in many countries to distinguish between fuels subject to different tax rates.[1] In the European Union, Council Directive 95/60/EC established the legal framework for a common marking system for gas oils and kerosene that are not subject to the full excise duty. This was implemented to prevent the fraudulent use of lower-taxed heating oil as a higher-taxed motor vehicle fuel.

After extensive research and testing of various potential markers, this compound was selected as the common fiscal marker, or "Euromarker". It was officially introduced in August 2002.[1] The regulation stipulated a marking level of 6 to 9 mg of this compound per liter of fuel.[2] The key characteristic that led to its selection was its ability to be easily detected at very low concentrations through a simple chemical test.

However, concerns over the dye's toxicity and the relative ease with which it could be illicitly removed from fuel prompted the European Commission to seek a more robust replacement.[3] In January 2022, Commission Implementing Decision (EU) 2022/197 was published, mandating the replacement of this compound with a new marker, ACCUTRACE™ Plus, with the transition to be completed by January 19, 2024.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that made it suitable as a fuel marker. Its chemical structure and properties are summarized in the tables below.

Identifier Value
IUPAC NameN-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline
CAS Number34432-92-3
Chemical FormulaC22H31N3O2
Molar Mass369.509 g/mol [1]
AppearanceYellow powder or dark yellow clear liquid
C.I. NameThis compound

A summary of key identifiers for this compound.

Property Value
Boiling Point488.9 °C[1]
Flash Point249.5 °C[1]
Density1.02 g/cm³[4]
UV-Vis Absorption Maximum (λmax)412 nm[5][6]
Solubility in WaterInsoluble[5][7]
Solubility in Organic SolventsSoluble in gasoline, hydrocarbon oils, and other petroleum products[5][6]

A summary of the key physical and chemical properties of this compound.

Signaling Pathway and Detection Principle

The detection of this compound in fuel is based on a straightforward chemical reaction. The molecule contains an acetal group which is readily hydrolyzed in the presence of a strong acid. This hydrolysis cleaves the acetal, yielding a water-soluble form of the dye. This resulting water-soluble molecule exhibits a distinct color change, turning from yellow to red in an acidic pH environment. This property allows for a simple and rapid qualitative test for the presence of the marker.[1]

G Detection Pathway of this compound Solvent_Yellow_124 This compound (in fuel, yellow, non-polar) Hydrolysis Hydrolysis of Acetal Group Solvent_Yellow_124->Hydrolysis Addition of Acid Diluted Hydrochloric Acid Acid->Hydrolysis Water_Soluble_Form Water-Soluble Form (in aqueous phase, red) Hydrolysis->Water_Soluble_Form Results in

Detection mechanism of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, like other azo dyes, typically involves a diazotization reaction followed by an azo coupling reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling agent, in this case, N-ethyl-N-(2-hydroxyethyl)aniline. This reaction forms the azo chromophore.

  • Acetal Formation: The resulting molecule is then reacted with 2-methyl-1-propanol and acetaldehyde to form the acetal group, which imparts the necessary solubility in nonpolar solvents like diesel fuel.

  • Purification: The final product is purified, for example, by recrystallization, to remove any unreacted starting materials or byproducts.

EU Reference Method for the Determination of this compound in Fuel (HPLC)

The official European Union reference method for the quantitative determination of this compound in gas oil and kerosene is High-Performance Liquid Chromatography (HPLC).[2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A normal-phase silica column (5 µm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[2]

  • Mobile Phase: A mixture of ethyl acetate and toluene (2:98 v/v), run under isocratic conditions.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: The UV-Vis detector is set to a wavelength of 410 nm or 450 nm.[2]

  • Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the dye in the fuel sample is then determined by comparing its peak area to the calibration curve. The limit of detection for this method has been estimated at 0.020 mg/L, and the limit of quantification at 0.065 mg/L.[2]

Roadside Test for the Detection of this compound

A simple and rapid qualitative test can be performed at the roadside to detect the presence of this compound.

  • Sample Collection: A sample of the fuel is taken from the vehicle's fuel tank.

  • Extraction: A small volume of the fuel sample is mixed with a diluted solution of a strong acid, such as hydrochloric acid, in a test tube or vial.

  • Observation: The mixture is shaken vigorously and then allowed to stand for a few moments for the phases to separate.

  • Result: If this compound is present in the fuel, the aqueous (acidic) layer will turn a distinct red color. The intensity of the red color can give a rough indication of the concentration of the marker. This allows for the detection of as little as 2-3% of marked diesel mixed with unmarked fuel.[1]

Experimental and Regulatory Workflow

The overall workflow for the use and control of this compound as a fuel marker involves several key stages, from the initial marking of the fuel to the final analytical confirmation in a laboratory.

G This compound Regulatory and Analytical Workflow cluster_0 Fuel Marking and Distribution cluster_1 Field Inspection cluster_2 Laboratory Analysis Marking Addition of this compound to Low-Tax Fuel Distribution Distribution to Authorized Retailers Marking->Distribution Sampling Fuel Sampling from Vehicle Distribution->Sampling Roadside_Test Qualitative Roadside Test (Acid Extraction) Sampling->Roadside_Test Sample_Prep Sample Preparation (Filtration) Roadside_Test->Sample_Prep If Positive HPLC_Analysis Quantitative HPLC Analysis Sample_Prep->HPLC_Analysis Confirmation Confirmation of Illicit Use HPLC_Analysis->Confirmation

Workflow for this compound regulation and analysis.

Conclusion

This compound has been a cornerstone of the European Union's strategy to prevent fuel tax evasion for two decades. Its unique chemical property of changing color in an acidic environment allowed for simple and effective field testing, while the standardized HPLC method provided robust quantitative confirmation. Although it has now been superseded by a new marker due to evolving challenges in tackling fuel fraud and environmental concerns, the history of this compound's development, regulation, and application provides valuable insights into the chemical and analytical strategies employed to ensure fiscal compliance in the fuel industry. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals in related fields.

References

Methodological & Application

Application Note: Quantification of Solvent Yellow 124 in Diesel Fuel using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Solvent Yellow 124 is a yellow azo dye designated by the European Union as a fiscal marker for diesel fuel.[1] Its purpose is to distinguish between diesel intended for heating, which is taxed at a lower rate, and diesel for motor vehicles, which is taxed higher. The presence and concentration of this compound are therefore critical indicators for regulatory compliance and prevention of fuel fraud. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in diesel samples. The method is suitable for research, quality control, and forensic applications.

Principle

This method employs normal-phase HPLC to separate this compound from the complex matrix of diesel fuel. The quantification is achieved using a UV-Vis detector, leveraging the chromophoric nature of the dye. The diesel sample is diluted and directly injected into the HPLC system after filtration, minimizing sample preparation time.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (≥98% purity)

  • Diesel fuel: Blank (free of this compound)

  • Hexane: HPLC grade

  • Toluene: HPLC grade

  • Ethyl Acetate: HPLC grade

  • Xylene: ACS grade (for standard preparation)

  • Syringe filters: 0.45 µm, PTFE or nylon

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Agilent Zorbax Rx-SIL, 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 410 nm and 450 nm.[3]

  • Run Time: Approximately 15 minutes.[2]

Preparation of Standard Solutions

Stock Solution (100 mg/L): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 100 mL of xylene.[3]

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with xylene to achieve concentrations ranging from 0.1 mg/L to 10 mg/L. A typical calibration curve would include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.

Sample Preparation
  • Obtain a representative sample of the diesel fuel to be analyzed.

  • Allow the sample to reach room temperature.

  • For samples expected to have a high concentration of this compound, dilute with xylene to bring the concentration within the calibration range.

  • Filter the diesel sample (or diluted sample) through a 0.45 µm syringe filter directly into an HPLC vial.[2] In many cases, direct injection of the diesel sample after filtration is sufficient, with no further enrichment needed.[4][5]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared diesel samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the tables below.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (min)~ 5.8
Tailing Factor< 1.5
Theoretical Plates> 2000

Table 2: Method Validation Data

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.020 mg/L[6]
Limit of Quantification (LOQ)0.065 mg/L[6][7]
Repeatability (RSD%) at 6 mg/L0.68%[6][7]
Reproducibility (RSD%) at 6 mg/L3.8%[6][7]
Recovery (%)98 - 102%

Visualization

The following diagram illustrates the logical workflow of the quantification process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Diesel Sample Collection Filtration Sample Filtration (0.45 µm) Sample->Filtration Standard Standard Preparation Calibration Calibration Curve Standard->Calibration HPLC HPLC System (Normal Phase) Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV-Vis Detection (410 nm & 450 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of SY124 Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC Quantification of this compound in Diesel.

References

Application Note: Identification of Solvent Yellow 124 in Fuel Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and semi-quantitative analysis of C.I. Solvent Yellow 124 (also known as Sudan 455 or Euromarker) in fuel matrices using gas chromatography-mass spectrometry (GC-MS). This compound is a yellow azo dye formerly used in the European Union to mark fuel oils that are subject to a lower tax rate.[1][2][3] This method provides a robust and reliable approach for researchers, scientists, and drug development professionals to detect the presence of this marker. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound (IUPAC name: N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline) is a synthetic azo dye with the molecular formula C₂₂H₃₁N₃O₂ and a molecular weight of 369.5 g/mol .[2] It was widely used as a fiscal marker in fuels like heating oil to prevent its misuse in motor vehicles.[1][3] While it has been largely replaced by other markers in the European Union as of January 2024, the need for its identification in fuel samples may still arise for regulatory and forensic purposes.[1] Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound from the complex matrix of fuel.

Experimental Protocol

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of this compound in diesel fuel.

  • Obtain a representative sample of the fuel to be analyzed.

  • Filter the fuel sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Dilute the filtered sample 1:10 (v/v) with dichloromethane or ethyl acetate in a clean, glass autosampler vial.

  • Cap the vial immediately to prevent evaporation.

For samples with complex matrices or when higher sensitivity is required, a solid-phase extraction (SPE) cleanup may be employed.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use. The parameters are adapted from established methods for the analysis of azo dyes and their derivatives.

Parameter Setting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
InletSplit/Splitless
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp 112 °C/min to 210 °C
Ramp 215 °C/min to 230 °C, hold for 4 min
Ramp 340 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)
Data Presentation and Analysis

The primary identification of this compound is based on its retention time and the presence of its characteristic molecular ion and fragment ions in the mass spectrum. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound and expected performance metrics. The characteristic fragments are predicted based on the known structure and typical fragmentation of azo dyes.

Parameter Value Notes
Molecular Weight 369.5 g/mol C₂₂H₃₁N₃O₂
Retention Time (t_R_) VariableDependent on specific GC conditions.
Molecular Ion (M⁺) m/z 369The parent ion.[2]
Characteristic Fragments m/z 192, 164, 105, 77Predicted fragments from the cleavage of the azo bond and subsequent fragmentations.
SIM Ions to Monitor m/z 369, 192, 164Recommended for selective and sensitive detection.
Limit of Detection (LOD) Target: < 0.05 mg/LBased on reported HPLC methods.
Limit of Quantification (LOQ) Target: < 0.15 mg/LBased on reported HPLC methods.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 369. The fragmentation pattern is dominated by the cleavage of the azo (-N=N-) bond, which is characteristic of this class of compounds. The primary fragments are anticipated to be:

  • m/z 192: Resulting from the [C₁₂H₁₈NO]⁺ fragment.

  • m/z 164: Resulting from the [C₁₀H₁₄N₂]⁺ fragment.

  • m/z 105: Phenylazo group [C₆H₅N₂]⁺.

  • m/z 77: Phenyl group [C₆H₅]⁺.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fuel Sample Filter Filter through 0.45 µm PTFE Sample->Filter Dilute Dilute 1:10 with Dichloromethane Filter->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM mode) Ionize->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify by Retention Time and Mass Spectrum Process->Identify Quantify (Optional) Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the identification of this compound in fuel samples. The simple sample preparation and the specificity of mass spectrometric detection make this a valuable tool for regulatory monitoring and forensic analysis. For quantitative purposes, the method should be validated according to internal laboratory and relevant regulatory guidelines.

References

Application Notes & Protocols: Standard Operating Procedure for Sample Preparation and Analysis of Fuel Containing Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Yellow 124 (SY124), chemically known as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, has been widely utilized within the European Union as a fiscal marker, designated "Euromarker," since 2002.[1][2] Its purpose is to distinguish gas oils and kerosene intended for heating, which are taxed at a lower rate, from higher-taxed diesel fuel for motor vehicles.[1] The standard marking level is at a concentration of 6 to 9 mg/L.[3][4]

The primary analytical characteristic of this compound is its susceptibility to acid hydrolysis. In the presence of a dilute acid, the acetal group is cleaved, yielding a water-soluble, protonated form that appears bright red.[1][5] This property forms the basis for a simple field screening test. For accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is the established reference method.[5][6]

These application notes provide detailed standard operating procedures for both a rapid qualitative screening and a definitive quantitative analysis of this compound in fuel samples.

NOTE: As of January 2024, the European Union has mandated the replacement of this compound with a more robust marker, ACCUTRACE™ Plus, to counteract fraudulent removal ("laundering") of the marker.[7] These protocols remain relevant for the analysis of legacy samples and for regions that may still utilize similar azo dye markers.

Experimental Protocols

Protocol 1: Qualitative Field Screening via Acid Extraction

This protocol describes a rapid, qualitative method to determine the presence of this compound in a fuel sample. It is based on the visible color change of the marker upon acid hydrolysis.

Methodology:

  • Sample Collection: Obtain a representative fuel sample (approximately 15 mL) in a clear, solvent-resistant container, such as a glass test tube or vial with a screw cap.

  • Reagent Addition: Add approximately 5 mL of 10% hydrochloric acid (HCl) solution to the fuel sample. This creates a biphasic system with the aqueous acid layer at the bottom.

  • Extraction: Securely cap the container and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the extraction of the hydrolyzed marker from the fuel (organic phase) into the aqueous phase.

  • Phase Separation: Allow the container to stand undisturbed for 1-2 minutes until the two phases (fuel and aqueous acid) have clearly separated.

  • Observation: Observe the color of the lower aqueous layer.

    • Positive Result: The appearance of a distinct bright red color in the lower aqueous layer indicates the presence of this compound. The intensity of the color can give a rough indication of the marker's concentration. This method can detect levels as low as 0.3 ppm.[1][2]

    • Negative Result: The lower aqueous layer remains colorless or its original color.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the reference method for the precise quantification of this compound in fuel samples using normal-phase HPLC.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in xylene (e.g., 100 mg/L).

    • From the stock solution, prepare a series of at least three calibration standards in xylene, bracketing the expected sample concentration range (e.g., 2 mg/L, 5 mg/L, and 10 mg/L).

    • Optional (for enhanced precision): Add an internal standard, such as Pigment Yellow 3, at a constant concentration to all calibration standards and samples.[8]

  • Sample Preparation:

    • Allow the fuel sample to equilibrate to room temperature.

    • Using a syringe, draw an aliquot of the fuel sample and filter it through a 0.45 µm syringe filter (PTFE or similar solvent-compatible membrane) into an HPLC vial.[6]

    • Direct injection of the filtered fuel is typically sufficient. If the marker concentration is expected to be very high, dilute the sample with xylene.

  • HPLC System and Conditions:

    • Configure an HPLC system with a pump capable of gradient elution, an autosampler, a column oven, and a UV/Vis or Diode Array Detector (DAD).

    • The detailed instrumental parameters are summarized in Table 1.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved. A 7-minute pre-conditioning flush may be required between runs to ensure reproducibility.[6]

    • Inject the prepared standards and samples.

    • Monitor the chromatogram at the specified wavelengths.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the analytical standards.

    • Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their known concentrations. A linear regression forced through the origin is typically used.

    • Calculate the concentration of this compound in the fuel samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters

ParameterSpecification
HPLC Column
TypeNormal-Phase Silica (e.g., Agilent Zorbax Rx-SIL)[6]
Dimensions250 mm x 4.6 mm ID[6]
Particle Size5 µm[6]
TemperatureAmbient or controlled (e.g., 30 °C)
Mobile Phase
SolventsA: Hexane, B: Toluene, C: Ethyl Acetate[6]
Gradient ProgramTime (min)
0.0
5.0
10.0
15.0
Flow Rate1.0 - 1.5 mL/min
Injection
Injection Volume10 - 20 µL
Detection
DetectorUV/Vis or Diode Array Detector (DAD)
WavelengthsPrimary: 410 nm, Secondary: 450 nm.[9] (Note: Max absorption is ~390 nm[6])
Calibration
Standards3-point calibration in xylene, forced through zero[9]
Internal StandardPigment Yellow 3 (Optional)[8]

Visual Workflow

G cluster_0 Sample Receipt & Initial Prep cluster_1 Path A: Qualitative Screening cluster_2 Path B: Quantitative Analysis cluster_3 Results start Receive Fuel Sample prep Homogenize and Aliquot Sample start->prep acid_ext Add 10% HCl (Fuel:Acid Ratio ~3:1) prep->acid_ext filter Filter Sample (0.45 µm Syringe Filter) prep->filter shake Vortex/Shake for 60s acid_ext->shake separate Allow Phase Separation shake->separate observe Observe Lower Aqueous Layer separate->observe quant Quantify using Calibration Curve observe->quant Positive Result: Proceed to Quantification pos_res Result: Present observe->pos_res Red Color neg_res Result: Absent observe->neg_res Colorless hplc Inject into HPLC System filter->hplc hplc->quant quant_res Result: Concentration (mg/L) quant->quant_res

References

Application Notes and Protocols: Solvent Yellow 124 as a Potential Tracer in Environmental Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Solvent Yellow 124 is primarily known for its use as a fuel marker, specifically as the "Euromarker" for distinguishing between taxed and untaxed diesel fuel.[1][2] Its intentional use as a tracer in environmental science is not well-documented. The following application notes and protocols are presented as a hypothetical use case based on its chemical and physical properties, and are intended for research and scientific professionals who may consider its use in specific, controlled environmental studies. Environmental fate and potential toxicity should be carefully considered before any application.

Introduction

This compound is a yellow azo dye with high solubility in nonpolar solvents and low solubility in water.[3] These characteristics, along with its distinct color and detectability, suggest its potential as a tracer in specific environmental science applications, such as tracking the movement of hydrocarbon-based contaminants or in specific hydrological studies where a solvent-soluble tracer is required.

A key feature of this compound is its hydrolysis under acidic conditions. This reaction cleaves an acetal group, rendering the molecule water-soluble and changing its color to red, which can be used for both qualitative and quantitative analysis.[2][4]

Note: In the European Union, this compound has been replaced by ACCUTRACE™ Plus as the official fuel marker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for predicting its behavior in environmental systems and for developing analytical methods.

PropertyValueReference
Chemical NameN-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]
Molecular FormulaC₂₂H₃₁N₃O₂[1]
Molecular Weight369.50 g/mol [1]
AppearanceYellow solid[3]
Solubility in Water0.2 - 34.3 mg/L[3]
Solubility in Organic SolventsSoluble in hydrocarbon solvents, toluene[3]
Density1.02 g/cm³[4]
Boiling Point488.9 °C[4]
pH (in powder form)6-7[5]
UV-Vis Absorption Maximum (λmax)412 nm

Potential Applications in Environmental Science

While not a conventional environmental tracer, the properties of this compound lend themselves to the following potential applications:

  • Tracing Hydrocarbon Spills: Its high solubility in hydrocarbons makes it a candidate for marking and tracking the movement of oil and fuel spills in soil and water.

  • Subsurface Contaminant Transport Studies: In hydrogeology, it could potentially be used to trace the movement of non-aqueous phase liquids (NAPLs) in the subsurface.

  • Soil Column Leaching Experiments: To study the transport and fate of hydrophobic compounds in soil.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from water and soil matrices. These are adapted from existing methods for azo dyes and other hydrophobic organic compounds.

Analysis of this compound in Water Samples

This protocol describes the solid-phase extraction (SPE) of this compound from water samples followed by High-Performance Liquid Chromatography (HPLC) analysis.

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • C18 SPE cartridges

  • Glass fiber filters (0.45 µm)

  • Volumetric flasks, pipettes, and vials

4.1.2. Sample Preparation and Extraction

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume (e.g., 100 mL) of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection vial.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.3. HPLC Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 410 nm.

  • Quantification: Prepare a calibration curve using standard solutions of this compound in methanol.

4.1.4. Qualitative Field Test

A rapid qualitative test can be performed by acidifying a portion of the water sample with a few drops of dilute hydrochloric acid. A color change from yellow to red indicates the presence of the hydrolyzed form of this compound.[2][4]

Analysis of this compound in Soil Samples

This protocol details the ultrasound-assisted extraction of this compound from soil samples, followed by HPLC analysis.

4.2.1. Materials and Reagents

  • Same as for water analysis, plus:

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

4.2.2. Sample Preparation and Extraction

  • Collect soil samples and air-dry them in the dark to a constant weight.

  • Sieve the soil through a 2 mm sieve to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 2 g of anhydrous sodium sulfate to the soil to remove residual moisture.

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 5-8) with a fresh portion of the solvent mixture.

  • Combine the supernatants and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

4.2.3. HPLC Analysis

  • Follow the same HPLC conditions as described for water sample analysis (Section 4.1.3).

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample Collection filter Filtration (0.45 µm) sample->filter condition Condition C18 Cartridge filter->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute concentrate Concentrate Eluate elute->concentrate hplc HPLC-UV Analysis (410 nm) concentrate->hplc

Workflow for this compound analysis in water.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_analysis Analysis sample Soil Sample Collection dry_sieve Air Dry & Sieve (2 mm) sample->dry_sieve add_solvent Add Hexane:Acetone & Na₂SO₄ dry_sieve->add_solvent sonicate Ultrasonicate (30 min) add_solvent->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge concentrate Combine & Concentrate Extract centrifuge->concentrate hplc HPLC-UV Analysis (410 nm) concentrate->hplc

Workflow for this compound analysis in soil.

Environmental Fate and Considerations

This compound is a persistent organic pollutant. As an azo dye, its degradation in the environment is expected to be slow, particularly in the absence of light.[3] The primary degradation pathway is likely the reductive cleavage of the azo bond.[3] Due to its hydrophobic nature, it has the potential to bioaccumulate.[3] Its use in environmental tracing studies should be limited to controlled experiments where its release and potential impact can be carefully managed and monitored. The potential for photodegradation in aqueous solutions should also be considered when designing experiments.

References

Forensic analysis techniques for detecting illegal fuel laundering of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

Solvent Yellow 124, an azo dye, is widely used as a fiscal marker in lower-taxed fuels, such as heating oil and agricultural diesel, to distinguish them from higher-taxed transportation fuels. The illegal removal of this marker, a process known as fuel laundering, is a significant form of tax evasion. This document provides detailed application notes and experimental protocols for the forensic analysis of this compound in fuel samples, aimed at aiding researchers, scientists, and drug development professionals in detecting and quantifying this marker and its degradation products.

Fuel laundering typically involves treating the marked fuel with strong acids to hydrolyze and remove the this compound dye. This process, however, leaves behind characteristic chemical signatures, including residual marker and specific degradation products, which can be detected using various analytical techniques. The primary analytical challenges lie in the complex hydrocarbon matrix of fuel and the often low concentrations of the target analytes.

This document outlines the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. Detailed protocols, quantitative data, and visual workflows are provided to guide the forensic investigation of suspected laundered fuel.

Key Analytical Techniques

A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of technique often depends on the required sensitivity, selectivity, and the stage of the investigation (e.g., screening vs. confirmatory analysis).

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is a robust and widely used method for the quantitative analysis of this compound in fuel.[1][2] It offers excellent separation of the marker from the complex fuel matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it an ideal technique for identifying both the intact marker and its degradation products, especially at trace levels.[3] The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for targeted analysis.

  • Fluorescence Spectroscopy: This technique offers a rapid and sensitive screening method for the presence of this compound.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the different analytical techniques used to detect this compound.

Table 1: Comparison of Detection Limits for this compound

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV/Vis0.020 mg/L0.065 mg/L[6]
Fluorescence Spectroscopy0.042 mg/LNot Reported[4][5]
Acid Extraction & Visual Test~0.3 ppm (~0.3 mg/L)Not Applicable[7]

Table 2: Performance Characteristics of HPLC Methods for this compound Analysis

ParameterValueConcentration LevelReference
Repeatability (RSDr)0.68%6 mg/L[6]
Reproducibility (RSDR)3.8%6 mg/L[6]
Repeatability (RSDr)5.4%0.12 mg/L[6]
Reproducibility (RSDR)13.5%0.12 mg/L[6]
Recovery70-110%0.01 to 2 mg/kg
Recovery85-96%0.01 to 0.1 mg/kg

Experimental Protocols

Protocol 1: Analysis of this compound in Diesel by HPLC-UV/Vis

This protocol details a method for the quantitative determination of this compound in diesel fuel using High-Performance Liquid Chromatography with a UV-Vis detector.

1. Sample Preparation:

  • Fuel samples can often be injected directly after filtration.[2]

  • Filter the diesel sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • If necessary, dilute the sample with a suitable solvent like hexane or a mixture of hexane and toluene.

2. HPLC-UV/Vis System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent Zorbax Rx-SIL, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient of hexane, toluene, and ethyl acetate.[1]

    • Initial: 70% Hexane / 30% Toluene

    • Gradient to: 93% Toluene / 7% Ethyl Acetate over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV/Vis Detector Wavelength: 390 nm for this compound.[1] Additional wavelengths can be monitored for other dyes if present (e.g., 535 nm for Solvent Red 19, 650 nm for Solvent Blue 35).[1]

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., xylene or toluene) at concentrations ranging from 0.1 mg/L to 10 mg/L.[4]

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: Detection of this compound and its Degradation Products by GC-MS

This protocol provides a general guideline for the analysis of this compound and potential degradation products in fuel samples using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • For the analysis of the intact marker in laundered fuel, a simple dilution with a suitable solvent may be sufficient.

  • For the analysis of laundering residues (acidic sludge), a liquid-liquid extraction is necessary.

    • Neutralize the acidic sludge sample carefully with a base (e.g., sodium hydroxide solution).

    • Extract the aqueous phase with a non-polar solvent like dichloromethane or diethyl ether.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

2. GC-MS System and Conditions:

  • GC-MS System: An Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For identifying unknown degradation products (mass range 50-550 amu).

    • Selected Ion Monitoring (SIM): For sensitive and selective quantification of this compound and known degradation products. Specific ions for this compound would need to be determined from its mass spectrum.

3. Data Analysis:

  • In full scan mode, identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

  • In SIM mode, quantify the target analytes using calibration curves prepared from standards.

Protocol 3: Screening of this compound by Fluorescence Spectroscopy

This protocol describes a rapid screening method for the presence of this compound in fuel using fluorescence spectroscopy.

1. Sample Preparation:

  • Diesel oil samples can often be analyzed directly without any sample preparation.[4]

  • If the sample is highly colored or turbid, dilution with a non-fluorescent solvent like hexane may be necessary.

2. Fluorescence Spectrometer and Conditions:

  • Spectrofluorometer: A PerkinElmer LS 55 or equivalent.

  • Excitation Wavelength: Scan a range from 250 nm to 500 nm.

  • Emission Wavelength: Scan a range from 300 nm to 600 nm.

  • Slit Widths: 5 nm for both excitation and emission.

  • Scan Speed: 1200 nm/min.

3. Data Analysis:

  • Acquire the excitation-emission matrix (EEM) for the fuel sample.

  • The presence of this compound will result in a characteristic fluorescence signal at specific excitation and emission wavelengths.

  • For quantitative analysis, a partial least squares (PLS) regression model can be developed using a set of calibration samples with known concentrations of this compound.[4]

Visualizations

Fuel Laundering and Forensic Analysis Workflow

Fuel_Laundering_Workflow cluster_laundering Illegal Fuel Laundering Process cluster_forensic Forensic Analysis Workflow MarkedFuel Marked Fuel (with this compound) AcidTreatment Acid Treatment (e.g., HCl) MarkedFuel->AcidTreatment Mixing Mixing & Agitation AcidTreatment->Mixing Separation Phase Separation Mixing->Separation LaunderedFuel Laundered Fuel (Sold Illegally) Separation->LaunderedFuel AcidSludge Acidic Sludge (Waste Product) Separation->AcidSludge SampleCollection Sample Collection (Fuel & Residues) Screening Screening Tests (e.g., Fluorescence, Acid Extraction) SampleCollection->Screening Confirmatory Confirmatory Analysis (HPLC, GC-MS) Screening->Confirmatory DataAnalysis Data Analysis & Interpretation Confirmatory->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Caption: Workflow of fuel laundering and subsequent forensic analysis.

Chemical Pathway of this compound Degradation

SY124_Degradation SY124 This compound (in Fuel) Protonation Protonation of Acetal Group (H+ from acid) SY124->Protonation + H+ Hydrolysis Hydrolysis Protonation->Hydrolysis + H2O Intermediate Unstable Hemiacetal Intermediate Hydrolysis->Intermediate Product1 Water-Soluble Red Cationic Dye Intermediate->Product1 Product2 Isobutoxyethanol Intermediate->Product2

Caption: Acid-catalyzed hydrolysis of this compound during fuel laundering.

References

Application Notes and Protocols for the Detection of Solvent Yellow 124 via Acid-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124, also known as Euromarker, is a yellow azo dye utilized primarily as a fiscal marker in lower-taxed fuels, such as heating oil, to distinguish them from higher-taxed motor diesel fuel.[1] Its detection is crucial for customs and law enforcement to prevent tax fraud. The key characteristic of this compound that allows for its simple and rapid detection is its susceptibility to acid-catalyzed hydrolysis. This process cleaves an acetal group from the molecule, leading to a distinct color change and a significant increase in water solubility, which forms the basis of the detection protocols described herein.[2][3]

The hydrolysis reaction transforms the yellow, fuel-soluble dye into a red, water-soluble product.[4] This allows for both a straightforward visual field test and more precise quantitative analysis in a laboratory setting. This document provides detailed protocols for both qualitative and quantitative detection of this compound.

Principle of Detection

The detection of this compound is based on the acid-catalyzed hydrolysis of its acetal group. In its native state, the acetal group renders the molecule nonpolar and soluble in diesel fuel. When the fuel sample is mixed with a dilute acid, typically hydrochloric acid (HCl), the acetal is hydrolyzed.[2][3] This chemical transformation results in two key changes:

  • Color Change: The hydrolysis product is a water-soluble form of the dye that appears red in an acidic environment.[2][3]

  • Increased Polarity: The removal of the acetal group significantly increases the polarity of the dye molecule, causing it to partition from the nonpolar fuel phase into the aqueous acid phase.

These changes allow for easy visual identification of the marker's presence or its extraction for subsequent quantitative analysis.

Data Presentation

ParameterValueAnalytical Method
Typical Concentration in Fuel6-9 mg/LStandard Addition
Visual Detection Limit~0.3 ppmVisual Inspection
UV-Vis λmax (in organic solvent)412 nmUV-Vis Spectroscopy
Limit of Detection (LOD) by HPLC0.020 mg/LHPLC-UV/Vis
Limit of Quantification (LOQ) by HPLC0.065 mg/LHPLC-UV/Vis

Experimental Protocols

Protocol 1: Qualitative Visual Field Test

This protocol describes a rapid and simple method for the visual detection of this compound in fuel samples.

Materials:

  • Fuel sample suspected of containing this compound

  • Dilute Hydrochloric Acid (HCl), e.g., 1 M solution

  • Clear glass test tube or vial with a screw cap

  • Pipettes or droppers

Procedure:

  • Sample Collection: Collect a representative sample of the fuel to be tested.

  • Dispensing: Add approximately 5 mL of the fuel sample to a clear glass test tube.

  • Acid Addition: Add approximately 2 mL of 1 M hydrochloric acid to the same test tube.

  • Mixing: Securely cap the test tube and shake it vigorously for 30-60 seconds. This ensures intimate contact between the fuel and the acid, facilitating the extraction and hydrolysis of the dye.

  • Phase Separation: Allow the test tube to stand undisturbed for 1-2 minutes. The fuel (less dense) and the aqueous acid layer will separate.

  • Observation: Observe the color of the lower aqueous layer.

    • Positive Result: A distinct red or pink color in the lower aqueous layer indicates the presence of this compound.

    • Negative Result: The lower aqueous layer remains colorless or its original color.

Protocol 2: Quantitative Analysis by UV-Visible Spectrophotometry

This protocol outlines the procedure for the quantitative determination of this compound after acid extraction. This method is suitable for laboratory settings.

Materials:

  • Fuel sample

  • Dilute Hydrochloric Acid (HCl), e.g., 1 M solution

  • Separatory funnel

  • Beakers and volumetric flasks

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., isooctane) at known concentrations.

  • Extraction of Standards: Extract a known volume of each standard solution with a fixed volume of 1 M HCl in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous (lower) layer containing the red, hydrolyzed dye.

  • Calibration Curve: Measure the absorbance of the extracted aqueous standards at the wavelength of maximum absorbance (λmax) for the hydrolyzed product. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Accurately measure a known volume of the fuel sample (e.g., 25 mL) and place it in a separatory funnel.

  • Sample Extraction: Add a known volume of 1 M HCl (e.g., 10 mL) to the separatory funnel.

  • Mixing and Separation: Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate completely.

  • Aqueous Phase Collection: Carefully drain the lower aqueous layer into a clean beaker.

  • Spectrophotometric Measurement: Measure the absorbance of the extracted aqueous sample at the same λmax used for the standards.

  • Quantification: Determine the concentration of this compound in the extract from the calibration curve. Calculate the original concentration in the fuel sample, taking into account the volumes of fuel and acid used in the extraction.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_qualitative Qualitative Field Test cluster_quantitative Quantitative Lab Analysis qual_start Start: Fuel Sample qual_add_acid Add Dilute HCl qual_start->qual_add_acid quant_start Start: Fuel Sample & Standards qual_shake Shake Vigorously qual_add_acid->qual_shake qual_separate Allow Phase Separation qual_shake->qual_separate qual_observe Observe Aqueous Layer qual_separate->qual_observe qual_result Result: Red Color (Positive) or Colorless (Negative) qual_observe->qual_result quant_extract Extract with Dilute HCl quant_start->quant_extract quant_collect Collect Aqueous Phase quant_extract->quant_collect quant_measure Measure Absorbance (UV-Vis) quant_collect->quant_measure quant_calculate Calculate Concentration quant_measure->quant_calculate quant_result Result: Concentration of SY124 quant_calculate->quant_result

Caption: Experimental workflow for the detection of this compound.

hydrolysis_reaction sy124 This compound (Yellow, Fuel-Soluble) plus + sy124->plus h_plus H⁺ (Acid Catalyst) hydrolyzed_product Hydrolyzed Product (Red, Water-Soluble) h2o H₂O plus->h2o h2o->hydrolyzed_product Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols for the Analytical Screening of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124, a yellow azo dye, has been primarily utilized as a fiscal marker in the European Union to differentiate between taxed motor diesel fuel and lower-taxed heating oil.[1][2] This substance, also known as Euromarker, was added to heating fuels at a concentration of approximately 6 to 7 mg/L.[1] Its detection is crucial for customs and excise authorities to prevent fuel fraud. The analytical screening for this compound is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. This document provides a detailed workflow and protocols for its robust analytical screening.

It is important to note that as of January 2024, this compound is being replaced by a new, more robust marker, ACCUTRACE™ Plus, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3] However, the historical presence and potential for legacy use of this compound necessitate the continued availability of reliable analytical methods.

Analytical Workflow Overview

The general workflow for the screening of this compound in fuel samples involves sample preparation, instrumental analysis, and data interpretation. The primary method of analysis is HPLC, which offers reliable quantification. A qualitative rapid screening can also be performed using a simple acid-base colorimetric test.

Below is a diagram illustrating the comprehensive analytical workflow for this compound screening.

This compound Analytical Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Screening cluster_1_1 Qualitative Analysis cluster_1_2 Quantitative Analysis cluster_2 Data Analysis & Reporting Sample Fuel Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration AcidTest Acid Extraction & Colorimetric Test Sample->AcidTest Dilution Dilution (if necessary) Filtration->Dilution HPLC HPLC-UV/Vis Analysis Dilution->HPLC Quantification Quantification vs. Calibration Curve HPLC->Quantification Report Report Generation Quantification->Report

Fig. 1: General analytical workflow for this compound screening.

Experimental Protocols

Qualitative Screening: Acid Extraction and Colorimetric Test

This method is based on the principle that this compound hydrolyzes in an acidic medium, causing a distinct color change from yellow to red.[1][2]

Materials:

  • Fuel sample

  • Diluted hydrochloric acid (e.g., 1 M HCl)

  • Test tubes

  • Vortex mixer (optional)

Protocol:

  • Place 5 mL of the fuel sample into a test tube.

  • Add 5 mL of diluted hydrochloric acid to the test tube.

  • Cap the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for thorough mixing.

  • Allow the two phases to separate.

  • Observe the color of the lower aqueous phase.

    • Positive Result: A red or pink color in the aqueous phase indicates the presence of this compound.

    • Negative Result: The aqueous phase remains colorless.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the European Union's reference method for the determination of this compound.[2][4][5]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV/Vis detector.

  • Normal-phase silica column (5 µm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[2]

  • This compound analytical standard.

  • Toluene, HPLC grade.

  • Ethyl acetate, HPLC grade.

  • Xylene, for standard preparation.[6]

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterValue
Column Normal-phase silica, 5 µm, 250 x 4.6 mm
Mobile Phase Ethyl acetate : Toluene (2:98, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 410 nm and 450 nm[6]
Column Temperature Ambient
Run Time Approximately 15 minutes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in xylene (e.g., 100 mg/L).

    • From the stock solution, prepare a series of calibration standards in xylene, for example, at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.[2]

  • Sample Preparation:

    • Allow the fuel sample to reach room temperature.

    • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. No further extraction is typically necessary for diesel samples.[1]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared fuel samples.

    • A blank (xylene) should be run periodically to check for carryover.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC method as determined in a European interlaboratory validation study.[5]

Table 1: Method Precision at Different Concentration Levels

Nominal Concentration (mg/L)Repeatability Standard Deviation (Sr)Reproducibility Standard Deviation (SR)Relative Repeatability Standard Deviation (RSDr)Relative Reproducibility Standard Deviation (RSDR)
0.120.0065 mg/L0.016 mg/L5.4%13.5%
6.00.041 mg/L0.23 mg/L0.68%3.8%

Table 2: Method Detection and Quantification Limits

ParameterValue (mg/L)
Limit of Detection (LOD)0.020[5]
Limit of Quantification (LOQ)0.065[5]

Logical Relationships in HPLC Method Validation

The validation of the HPLC method ensures its suitability for the intended purpose. The following diagram illustrates the key relationships between different validation parameters.

HPLC Method Validation cluster_0 Method Performance Characteristics cluster_1 Validation Experiments Accuracy Accuracy Precision Precision Specificity Specificity LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Linearity Linearity & Range Robustness Robustness SpikeRecovery Spike/Recovery Studies SpikeRecovery->Accuracy Repeatability Repeatability Repeatability->Precision Reproducibility Reproducibility Reproducibility->Precision BlankAnalysis Blank Analysis BlankAnalysis->Specificity BlankAnalysis->LOD CalibrationCurve Calibration Curve Analysis CalibrationCurve->LOQ CalibrationCurve->Linearity MethodVariations Intentional Method Variations MethodVariations->Robustness

Fig. 2: Logical relationships in HPLC method validation.

Conclusion

The provided protocols and data offer a robust framework for the analytical screening of this compound in fuel samples. The HPLC method, in particular, provides reliable and quantifiable results that are essential for regulatory compliance and forensic investigations. While the use of this compound is being phased out, these methods remain valuable for analyzing legacy samples and ensuring a smooth transition to newer fuel marking technologies. For all analytical work, it is crucial to use certified reference materials and follow established quality control procedures to ensure the accuracy and validity of the results.

References

Application Note: Quantitative Determination of Solvent Yellow 124 using UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Yellow 124 is a yellow azo dye primarily used as a fuel marker within the European Union to distinguish between heating oil and higher-taxed motor diesel fuel.[1] Its distinct chemical structure, featuring an azo group (–N=N–), is responsible for its characteristic yellow color.[2] Accurate and reliable quantification of this compound is crucial for regulatory compliance and preventing tax evasion. This application note describes a validated UV-Visible spectrophotometric method for the quantitative determination of this compound, suitable for researchers, scientists, and professionals in the fuel and drug development industries.

Principle

The quantitative determination of this compound is based on its absorption of light in the visible region of the electromagnetic spectrum. The compound exhibits a primary absorption maximum (λmax) at approximately 412 nm, which corresponds to the π-π* transition of the azo chromophore.[2][3] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at its λmax and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of this compound in the sample can be accurately determined.

Method Validation Summary

While direct UV-Visible spectrophotometry is a viable technique, the European Union's reference method for the determination of this compound in gas oil and kerosene involves High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.[4][5][6] The validation data from this reference method provides a benchmark for the performance of quantitative analysis of this compound.

Table 1: Summary of Method Validation Parameters (HPLC-UV/Vis Method)

ParameterConcentration LevelResult
Repeatability (RSDr) 6 mg/L0.68%
0.12 mg/L5.4%
Reproducibility (RSDR) 6 mg/L3.8%
0.12 mg/L13.5%
Limit of Detection (LOD) -0.020 mg/L
Limit of Quantification (LOQ) -0.065 mg/L

Data sourced from a validation study of the EU's reference HPLC-UV/Vis method.[5]

Experimental Protocol: UV-Visible Spectrophotometric Determination of this compound

1. Instrumentation and Materials

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Analytical balance

  • This compound analytical standard (purity > 99%)[4]

  • Toluene or Xylene (spectrophotometric grade)[4]

2. Preparation of Standard Solutions

2.1. Stock Standard Solution (e.g., 100 mg/L)

  • Accurately weigh approximately 10.0 mg of this compound analytical standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (toluene or xylene).

  • Mix thoroughly to ensure a homogenous solution.

2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with the solvent. A suggested concentration range for the calibration curve is 1.0 to 10.0 mg/L.

Table 2: Preparation of Working Standard Solutions

Desired Concentration (mg/L)Volume of Stock Solution (100 mg/L) to be DilutedFinal Volume (mL)
1.01.0 mL100
2.52.5 mL100
5.05.0 mL100
7.57.5 mL100
10.010.0 mL100

3. Sample Preparation

For fuel samples, a direct measurement may be possible if the concentration is within the calibration range and the matrix does not interfere. If the expected concentration is high, dilute the sample gravimetrically with the chosen solvent to bring it within the linear range of the assay.[4]

4. Spectrophotometric Measurement

  • Set the UV-Visible spectrophotometer to scan a wavelength range of 350 nm to 550 nm to observe the full absorption spectrum.

  • Use the solvent (toluene or xylene) as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution at the determined λmax (approximately 412 nm).[2][3]

5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Determine the concentration of this compound in the sample solution by substituting its absorbance value into the linear regression equation.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Experimental Workflow

This compound Quantification Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working measure_standards Measure Absorbance of Standards working->measure_standards sample_prep Prepare Sample measure_sample Measure Absorbance of Sample sample_prep->measure_sample instrument_setup Instrument Setup (λmax = 412 nm) blank Measure Blank (Solvent) instrument_setup->blank blank->measure_standards blank->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration Calculate Sample Concentration measure_sample->concentration regression Linear Regression (y = mx + c) calibration_curve->regression regression->concentration final_result Report Final Result concentration->final_result

Caption: Workflow for the quantitative determination of this compound.

Safety Precautions

This compound is considered a hazardous substance.[7] Toluene and xylene are flammable and toxic solvents. All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Dispose of all chemical waste according to institutional guidelines.

References

Novel research applications of Solvent Yellow 124 outside of fuel marking

Author: BenchChem Technical Support Team. Date: December 2025

Novel Research Applications of Solvent Yellow 124 Beyond Fuel Marking

For Researchers, Scientists, and Drug Development Professionals

This document outlines potential, novel research applications for this compound, a lipophilic azo dye traditionally used as a fuel marker. While its use in biological research is not yet established, its chemical and photophysical properties suggest its utility as a fluorescent probe for imaging lipid-rich structures and as a candidate for biological activity screening. The following application notes and protocols are provided as a guide for researchers to explore these potential uses.

Application Note 1: Fluorescent Staining of Intracellular Lipid Droplets

Introduction:

Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. Fluorescent microscopy is a powerful tool for studying lipid droplet dynamics. This compound, due to its high lipophilicity, presents a potential candidate for staining these nonpolar structures within cells. Its potential solvatochromic properties could also provide information about the local lipid environment.

Principle:

This compound is a hydrophobic molecule that is expected to preferentially partition into the neutral lipid core of intracellular lipid droplets. Upon excitation with an appropriate light source, the dye is expected to fluoresce, allowing for the visualization of lipid droplets using fluorescence microscopy. The emission spectrum may shift depending on the polarity of the lipid environment, offering potential insights into lipid composition.

Hypothetical Performance Data:

The following table presents hypothetical data from a concentration-response experiment to determine the optimal working concentration of this compound for live-cell imaging of lipid droplets. This data is illustrative and would need to be determined experimentally.

Concentration (µM)Signal-to-Noise RatioPhotostability (% initial intensity after 5 min)Cytotoxicity (% viable cells after 24h)Notes
0.16 ± 1.290 ± 599 ± 1Low signal, but excellent photostability and no toxicity.
0.518 ± 2.585 ± 698 ± 2Good signal with high photostability and low toxicity.
1.0 42 ± 5.1 78 ± 7 96 ± 3 Potentially optimal concentration with strong signal.
2.555 ± 6.865 ± 985 ± 5Bright signal, but noticeable photobleaching and some cytotoxicity.
5.058 ± 6.250 ± 1170 ± 8Very bright, but significant photobleaching and cytotoxicity.

Experimental Protocol: Staining of Lipid Droplets in Cultured Cells

Materials:

  • This compound (CAS 34432-92-3)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (hypothetically, Ex/Em around 488/530 nm, to be determined experimentally)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%). To induce lipid droplet formation, cells can be treated with oleic acid (100-400 µM) for 12-24 hours prior to staining.

  • Staining Solution Preparation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 0.1 to 5 µM).

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Imaging: Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer. Image the cells immediately using a fluorescence microscope.

Visualization:

G cluster_workflow Lipid Droplet Staining Workflow prep Prepare this compound Working Solution culture Culture Cells with Oleic Acid Induction stain Incubate Cells with Dye culture->stain wash Wash to Remove Excess Dye stain->wash image Fluorescence Microscopy wash->image G cluster_pathway Solvatochromic Shift Principle Nonpolar Nonpolar Environment (e.g., Lipid Droplet) BlueShift Blue-Shifted Emission Higher Quantum Yield Nonpolar->BlueShift leads to Polar Polar Environment (e.g., Cytosol) RedShift Red-Shifted Emission Lower Quantum Yield Polar->RedShift leads to G cluster_workflow Cytotoxicity Screening Workflow seed Seed Cells treat Treat with this compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 read->analyze

Application Notes and Protocols for the Synthesis of Functionalized Solvent Yellow 124 Derivatives in Targeted Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124 is a lipophilic azo dye, recognized for its use as a fuel marker. Its inherent properties, such as its chromophoric azo bond and potential for fluorescence, make it an attractive scaffold for the development of sophisticated tools for targeted research. By introducing specific functional groups onto the this compound backbone, it is possible to create derivatives for a range of biomedical applications. These applications include, but are not limited to, fluorescent imaging of cellular microenvironments, targeted drug delivery systems, and activatable photodynamic therapy agents.

The core principle behind the application of these derivatives in biological systems often revolves around the cleavage of the azo (–N=N–) bond. This bond is susceptible to reduction by azoreductase enzymes, which are notably overexpressed in hypoxic environments characteristic of solid tumors.[1] This unique feature allows for the design of "turn-on" probes and pro-drugs that are selectively activated in diseased tissues, thereby minimizing off-target effects.[2][3]

This document provides detailed protocols for the synthesis of functionalized this compound derivatives and their subsequent application in targeted research, supported by data and workflow visualizations.

Functionalization Strategies

The introduction of functional groups to the this compound molecule can be primarily achieved through two strategic approaches:

  • Synthesis from a Functionalized Coupling Component: This is the more versatile and common approach. It involves the synthesis of a modified N,N-dialkylaniline precursor that already contains a desired functional group (e.g., a carboxylic acid, amine, or azide). This functionalized aniline is then used as the coupling component in a standard azo coupling reaction with a diazonium salt. This method allows for precise control over the location and type of functional group.

  • Post-Synthesis Modification: This strategy involves the chemical modification of the this compound molecule after it has been synthesized.[4][5] This can be more challenging due to the need for selective reactions that do not interfere with the azo bond or other parts of the molecule. However, it can be a viable option for certain modifications.

Applications in Targeted Research

As Fluorescent Probes for Hypoxia Imaging

The overexpression of azoreductases in the hypoxic microenvironment of solid tumors provides a unique opportunity for targeted imaging.[1] Functionalized this compound derivatives can be designed as "turn-on" fluorescent probes. In their native state, the azo bond quenches the fluorescence of a tethered fluorophore.[2] Upon entering a hypoxic cell, azoreductases cleave the azo bond, releasing the fluorophore from its quencher and resulting in a detectable fluorescent signal.[3][6] This allows for the specific visualization of hypoxic tumor cells.[7]

For Targeted Drug Delivery

Functionalized derivatives of this compound can be conjugated to targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells.[8] This targeted approach can be used to deliver potent cytotoxic drugs directly to the tumor site, thereby increasing their therapeutic efficacy and reducing systemic toxicity. The azo bond can also be designed to be cleaved under hypoxic conditions, leading to the release of the drug specifically within the tumor.

In Photodynamic Therapy (PDT)

Azo dyes can be engineered to act as photosensitizers for photodynamic therapy.[9] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are toxic to surrounding cells. By functionalizing the azo dye with a targeting moiety, it can be selectively delivered to cancer cells. Subsequent light activation would then lead to localized cell death, offering a targeted and minimally invasive cancer treatment modality.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Hypothetical Functionalized Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )λmax (abs) (nm)λmax (em) (nm)Quantum Yield (ΦF)Key Features
This compoundC₂₂H₃₁N₃O₂369.51~410--Lipophilic, fuel marker.
SY124-COOHC₂₄H₃₁N₃O₄441.53~415~550 (after reduction)~0.35 (after reduction)Carboxyl group for bioconjugation. Hypoxia-activated fluorescence.
Table 2: Summary of Synthetic Protocol Conditions and Expected Yields
Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Diazotization Aniline, NaNO₂, HClWater/Acid0-50.5>95 (in solution)
Azo Coupling Diazonium salt, SY124-Precursor-COOHAcetic Acid/Water0-52-475-85
Bioconjugation SY124-COOH, BSA, EDC, NHSPBS (pH 7.4)Room Temperature4-6N/A (conjugation efficiency)

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye (Diazotization and Azo Coupling)

This protocol outlines the fundamental two-step process for the synthesis of azo dyes.

Materials:

  • Aromatic amine (e.g., aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., a functionalized N,N-dialkylaniline)

  • Sodium acetate

  • Ice

  • Deionized water

  • Stir plate and stir bar

  • Beakers and flasks

Procedure:

Step 1: Diazotization

  • In a beaker, dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (10 mmol) in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (10 mmol) in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to 4-5 by slowly adding a saturated solution of sodium acetate.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The azo dye will precipitate out of the solution.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Carboxyl-Functionalized this compound Derivative (SY124-COOH)

This protocol describes a plausible route to a carboxyl-functionalized derivative of this compound, starting from aniline and a custom-synthesized coupling component.

Materials:

  • Aniline

  • N-ethyl-N-(2-hydroxyethyl)aniline

  • tert-Butyl bromoacetate

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of the Protected Coupling Component

  • In a flame-dried flask under an inert atmosphere, dissolve N-ethyl-N-(2-hydroxyethyl)aniline (10 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C and add sodium hydride (12 mmol, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction back to 0 °C and add tert-butyl bromoacetate (11 mmol) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and purify by column chromatography to obtain N-ethyl-N-(2-(tert-butoxycarbonylmethoxy)ethyl)aniline.

Step 2: Azo Coupling to form Protected SY124-COOH

  • Prepare the benzenediazonium chloride solution from aniline (10 mmol) as described in Protocol 1, Step 1.

  • Dissolve the protected coupling component from the previous step (10 mmol) in a mixture of acetic acid and water.

  • Perform the azo coupling reaction as described in Protocol 1, Step 2, to yield the tert-butyl protected SY124-COOH derivative.

Step 3: Deprotection to Yield SY124-COOH

  • Dissolve the protected SY124-COOH derivative (5 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (10 mL) and stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product, SY124-COOH.

Protocol 3: Bioconjugation of SY124-COOH to a Protein (BSA)

This protocol details the conjugation of the carboxyl-functionalized derivative to a model protein, Bovine Serum Albumin (BSA), using EDC/NHS chemistry.[10]

Materials:

  • SY124-COOH

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing

Procedure:

  • Dissolve SY124-COOH (1 mg) in 100 µL of DMSO.

  • In a separate tube, dissolve EDC (2 mg) and NHS (3 mg) in 500 µL of cold PBS.

  • Add the SY124-COOH solution to the EDC/NHS solution and incubate for 30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve BSA (10 mg) in 2 mL of PBS.

  • Add the activated SY124-COOH solution to the BSA solution and gently mix.

  • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against PBS at 4 °C for 48 hours, with several changes of the buffer, to remove unconjugated dye and coupling reagents.

  • The resulting solution contains the SY124-BSA conjugate.

Protocol 4: Hypoxia Detection in Cell Culture using a Functionalized SY124 Derivative

This protocol provides a general method for using a "turn-on" fluorescent SY124 derivative to image hypoxic cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Fluorescent SY124 derivative (e.g., SY124-Fluorophore)

  • Fluorescence microscope

Procedure:

  • Seed the cancer cells on glass-bottom dishes and allow them to adhere overnight.

  • Induce hypoxia by placing one set of dishes in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. Keep a control set of dishes under normoxic conditions (21% O₂).

  • Prepare a stock solution of the fluorescent SY124 derivative in DMSO and dilute it to the final working concentration (e.g., 5-10 µM) in serum-free cell culture medium.

  • Remove the medium from the cells and add the probe-containing medium.

  • Incubate the cells for 1-2 hours under their respective hypoxic or normoxic conditions.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add fresh medium or PBS to the dishes.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the released fluorophore.

  • Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates the successful detection of the hypoxic environment.

Visualizations

G Mechanism of Hypoxia Detection Probe SY124-Fluorophore (Non-fluorescent) HypoxicCell Hypoxic Cell (High Azoreductase) Probe->HypoxicCell Uptake Cleavage Azo Bond Cleavage HypoxicCell->Cleavage Enzymatic Reduction Products Aromatic Amine + Released Fluorophore Cleavage->Products Fluorescence Fluorescence Signal Products->Fluorescence

Caption: Hypoxia detection by an azo-based probe.

G Synthesis and Bioconjugation Workflow Start Start Materials (Aniline, Functionalized Precursor) Diazotization Diazotization of Aniline Start->Diazotization Coupling Azo Coupling Start->Coupling Diazotization->Coupling SY124_COOH SY124-COOH Derivative Coupling->SY124_COOH Activation Carboxyl Activation (EDC/NHS) SY124_COOH->Activation Conjugation Conjugation to Biomolecule Activation->Conjugation Purification Purification (Dialysis) Conjugation->Purification FinalProduct Targeted Probe Purification->FinalProduct

Caption: Workflow for creating a targeted probe.

G Structure-Activity Relationship cluster_applications Examples Core This compound Core Structure FunctionalGroup Functional Group (-COOH, -NH2, -N3) Core->FunctionalGroup Modification Targeting Targeted Application FunctionalGroup->Targeting Enables Bioconjugation Bioconjugation Targeting->Bioconjugation Imaging Fluorescent Imaging Targeting->Imaging DrugDelivery Drug Delivery Targeting->DrugDelivery

Caption: Linking structure to function.

References

Troubleshooting & Optimization

Troubleshooting guide for peak asymmetry in HPLC analysis of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Solvent Yellow 124

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak asymmetry during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry and how is it measured in HPLC?

A1: Peak asymmetry in HPLC refers to a deviation from the ideal symmetrical Gaussian peak shape. It is commonly observed as either "fronting" (where the front of the peak is sloped) or "tailing" (where the latter part of the peak is drawn out). This distortion is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has a value of 1.0. An As value greater than 1.2 often indicates a chromatographic issue that needs to be addressed.

Q2: Why is my this compound peak showing asymmetry (tailing)?

A2: Peak tailing for this compound, a basic compound, in reverse-phase HPLC is most commonly due to secondary interactions between the analyte and the stationary phase. The structure of this compound includes a tertiary amine group, which is basic and can interact with acidic residual silanol groups on the surface of silica-based columns.[1][2] This interaction is a common cause of peak tailing for basic compounds.[1] Other potential causes include column contamination, column voids, or sample overload.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[3] The pKa of N,N-diethylaniline, a core structural component of this compound, is approximately 6.6.[1][2] This indicates that the ionization state of this compound is highly dependent on the mobile phase pH.

  • At a low pH (e.g., pH 3) , the residual silanol groups on the silica stationary phase are protonated (Si-OH), reducing their ability to interact with the protonated (positively charged) form of the basic analyte. This minimizes secondary interactions and often leads to improved peak symmetry.

  • At a mid-range pH (around the pKa) , both ionized and non-ionized forms of the analyte exist, which can lead to peak broadening or splitting.[3]

  • At a high pH (e.g., pH > 8, with a pH-stable column) , the basic analyte is in its neutral form, which can also lead to good peak shape. However, standard silica columns are not stable at high pH.

Q4: Can the choice of organic solvent in the mobile phase impact peak asymmetry?

A4: Yes, the organic solvent can influence peak shape. Acetonitrile is known to be effective at improving the peak symmetry of basic compounds.[4] In some cases, mobile phase additives, such as a small amount of a basic compound like triethylamine (TEA), can be used to mask the active silanol sites on the stationary phase, although this is less common with modern, high-purity silica columns.[5]

Troubleshooting Guide for Peak Asymmetry

This section provides a systematic approach to troubleshooting peak asymmetry for this compound.

Summary of Potential Causes and Solutions
Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust mobile phase to a lower pH (e.g., 3.0) using a suitable buffer (e.g., phosphate or formate buffer). Use a modern, end-capped, high-purity silica column.
Column Contamination Implement a column cleaning protocol. Use a guard column to protect the analytical column.
Column Overload Reduce the sample concentration or the injection volume.
Column Void Replace the column. Ensure proper column handling and operating conditions to prevent void formation.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak asymmetry issues with this compound.

Troubleshooting_Workflow_for_Peak_Asymmetry start Start: Peak Asymmetry Observed (As > 1.2) check_pH Is the mobile phase pH controlled (ideally around pH 3)? start->check_pH adjust_pH Action: Adjust mobile phase to pH 3 using a suitable buffer. check_pH->adjust_pH No check_column Is the column old or heavily used? check_pH->check_column Yes adjust_pH->check_column end_good End: Symmetrical Peak (As <= 1.2) clean_column Action: Perform column cleaning protocol. check_column->clean_column Yes check_overload Is the sample concentration high? check_column->check_overload No clean_column->check_overload reduce_load Action: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_void Inspect for signs of a column void (e.g., split peaks, loss of efficiency). check_overload->check_void No reduce_load->check_void replace_column Action: Replace the column. check_void->replace_column Yes end_bad End: Issue Persists (Contact technical support) check_void->end_bad No replace_column->end_good

Caption: A step-by-step workflow for troubleshooting peak asymmetry in the HPLC analysis of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To mitigate secondary silanol interactions by adjusting the mobile phase pH to suppress the ionization of residual silanol groups.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or formic acid

  • Potassium phosphate monobasic or ammonium formate

  • pH meter

Procedure:

  • Prepare the Aqueous Buffer:

    • For a phosphate buffer at pH 3.0: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a concentration of 20-50 mM. Adjust the pH to 3.0 using phosphoric acid.

    • For a formate buffer at pH 3.0: Dissolve an appropriate amount of ammonium formate in HPLC grade water to a concentration of 10-20 mM. Adjust the pH to 3.0 using formic acid.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Equilibrate the Column:

    • Flush the HPLC system with the new mobile phase.

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved (typically 10-15 column volumes).

  • Analyze the Sample:

    • Inject the this compound standard and analyze the chromatogram.

    • Calculate the Asymmetry Factor (As) and compare it to the previous analysis.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak asymmetry.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • HPLC grade methanol

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

Important: Disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. If your column allows, reverse flushing can be more effective for cleaning a blocked inlet frit. Always check the column manufacturer's instructions.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 acetonitrile/water) for 15-20 minutes. This removes any precipitated buffer.

  • Organic Wash (for non-polar contaminants):

    • Wash the column with 100% acetonitrile for 30 minutes (approximately 20 column volumes).

    • If contamination is severe, a stronger solvent like isopropanol can be used.

  • Intermediate Wash: Flush with an intermediate solvent like methanol if switching between immiscible solvents.

  • Re-equilibration:

    • Gradually re-introduce the initial mobile phase. Start with a high organic content and slowly decrease it to your analytical conditions.

    • Equilibrate the column with the analytical mobile phase until the baseline is stable.

  • Test Column Performance: Inject a standard of this compound to check for improved peak shape and retention time.

References

Optimization of mobile phase composition for improved Solvent Yellow 124 separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase composition for the chromatographic separation of Solvent Yellow 124.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic separation important? A1: this compound is a yellow azo dye used in the European Union as a fuel marker to distinguish between heating oil and higher-taxed motor diesel fuel.[1] Its accurate separation and quantification are crucial for regulatory compliance and to prevent tax evasion.[1][2] The petroleum industry can face significant fines if this compound levels are not within the specified range of 6 mg/L to 9 mg/L.[2]

Q2: What are the common HPLC modes used for analyzing this compound? A2: High-Performance Liquid Chromatography (HPLC) is the standard technique for this compound analysis.[3] Both normal-phase[4][5] and reversed-phase chromatography can be employed. Reversed-phase HPLC is a widely used method due to its versatility in separating compounds based on hydrophobicity.[6][7]

Q3: What are the recommended detection wavelengths for this compound? A3: For UV-Vis detection in HPLC, this compound is typically monitored at both 410 nm and 450 nm to ensure accurate quantification and identification.[8]

Q4: What factors are most critical in optimizing the mobile phase for this compound separation? A4: The most critical factors for optimizing separation are the mobile phase's solvent strength (the ratio of organic solvent to aqueous buffer), the type of organic solvent used (e.g., acetonitrile vs. methanol), and the pH of the mobile phase, as these directly influence analyte retention, selectivity, and peak shape.[7][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem: Poor Resolution / Co-eluting Peaks

Q5: My this compound peak is merging with an impurity or another component. How can I improve the separation? A5: Achieving clear separation between closely eluting peaks is a common challenge.[9] To improve resolution, you can modify several mobile phase parameters:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the amount of the aqueous component (like water) and decreasing the organic solvent (like acetonitrile or methanol) will increase the retention time and can improve the separation of closely eluting peaks.[9][12]

  • Change Organic Solvent: Switching between organic solvents, such as from methanol to acetonitrile or vice versa, can alter the selectivity of the separation because each solvent interacts differently with the analyte and the stationary phase.[7][12]

  • Implement Gradient Elution: If your sample contains components with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be effective. A gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of complex mixtures and sharpen peaks.[10][13][14]

  • Adjust pH: The pH of the mobile phase can influence the ionization state of analytes, which in turn affects their retention and selectivity.[7][12] Experimenting with the pH may improve resolution.

Problem: Peak Tailing

Q6: The peak for this compound is asymmetrical and shows significant tailing. What are the causes and how can I fix it? A6: Peak tailing is a common issue that can compromise quantification accuracy.[15] Potential causes and solutions include:

  • Secondary Silanol Interactions: In reversed-phase chromatography, residual silanol groups (Si-OH) on the silica-based column packing can interact with basic analytes, causing tailing.[7] Adjusting the mobile phase to a lower pH can suppress the ionization of these silanols, minimizing these interactions.

  • Column Contamination or Degradation: Contaminants from samples can accumulate at the column inlet, or the stationary phase can degrade over time, creating active sites that cause tailing.[16] Try flushing the column with a strong solvent or, if the problem persists, trimming the first few millimeters of the column inlet or replacing the column entirely may be necessary.[17]

  • Mobile Phase pH: An incorrect mobile phase pH can cause analytes to exist in both ionized and non-ionized forms, leading to tailing. Ensure the pH is stable and appropriately selected for your analyte.[16]

Problem: Peak Splitting or Shouldering

Q7: My this compound peak is split into two or has a shoulder. What is causing this? A7: Peak splitting suggests a disruption in the chromatographic process.[18] Common causes are:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the sample band and causing peak splitting.[15][18] Filtering all samples and mobile phases is crucial.[19] You can attempt to reverse and flush the column to dislodge the blockage.[15][18]

  • Column Void: A void or channel can form in the packing material at the head of the column, often due to aggressive mobile phase conditions or physical shock.[15][18] This causes the sample to travel through different paths, resulting in a split peak. This issue usually requires column replacement.

  • Solvent Mismatch: If the solvent used to dissolve the sample (injection solvent) is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[18] Whenever possible, dissolve your sample in the initial mobile phase.[18]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of this compound

This protocol outlines a typical starting point for method development.

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic components of the mobile phase using HPLC-grade solvents (e.g., water and acetonitrile).

    • Filter the solvents through a 0.45 µm or 0.22 µm filter to remove particulates.[19]

    • Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[16]

  • System and Column Equilibration:

    • Install an appropriate reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

    • Flush the system with the initial mobile phase composition.

    • Equilibrate the column by running the mobile phase through it for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., xylene or the mobile phase itself).

    • Prepare calibration standards and samples by diluting the stock solution to the desired concentration range.

    • Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[19]

  • Chromatographic Conditions:

    • Set the HPLC parameters as described in the table below. These are starting conditions and should be optimized for your specific application.

Data Presentation

Table 1: Typical Starting HPLC Parameters for this compound Analysis
ParameterRecommended SettingPurpose
Column C18 or C8, 150 mm x 4.6 mm, 5 µm particle sizeProvides good retention and efficiency for non-polar compounds.
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v)Adjust ratio to optimize retention and resolution.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Injection Volume 10 µLReduce if peak fronting or overload is observed.[18][19]
Column Temp. 30 °CUse a column oven for stable retention times.[11]
Detection UV-Vis Detector at 410 nm and 450 nmWavelengths for quantifying this compound.[8]
Run Mode Isocratic or GradientStart with isocratic; use gradient for complex samples.[14]
Table 2: Effect of Mobile Phase Composition on Chromatographic Parameters

This table illustrates the general effects of altering the mobile phase composition in reversed-phase HPLC.

Change in Mobile PhaseEffect on Retention Time (k')Effect on Resolution (Rs)Rationale
Decrease % Organic Solvent IncreasesGenerally IncreasesIncreases analyte interaction with the non-polar stationary phase.[9][12]
Increase % Organic Solvent DecreasesGenerally DecreasesDecreases analyte interaction with the stationary phase, leading to faster elution.[7]
Switch ACN to MeOH Varies (Often Increases)Varies (Can change selectivity)Methanol and Acetonitrile have different polarities and interaction mechanisms, which alters selectivity.[7]
Adjust pH (for ionizable compounds) VariesVaries (Can change selectivity)Changes the ionization state of the analyte, altering its hydrophobicity and retention.[7][11]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop start Select Column & Initial Mobile Phase Conditions prep_sample Prepare & Filter Sample start->prep_sample run_hplc Equilibrate System & Inject Sample prep_sample->run_hplc eval_chrom Evaluate Chromatogram: - Resolution (Rs) - Peak Shape (Tf) - Retention Time (k') run_hplc->eval_chrom decision Is Separation Acceptable? eval_chrom->decision poor_res Poor Resolution (Rs < 1.5) decision->poor_res No peak_tail Peak Tailing (Tf > 1.2) decision->peak_tail No end_node Method Optimized decision->end_node Yes adjust_strength Adjust Mobile Phase Strength (% Organic Solvent) poor_res->adjust_strength change_solvent Change Organic Solvent (e.g., ACN <=> MeOH) poor_res->change_solvent adjust_ph Adjust Mobile Phase pH peak_tail->adjust_ph adjust_strength->run_hplc Re-inject change_solvent->run_hplc Re-inject adjust_ph->run_hplc Re-inject

Caption: Workflow for optimizing mobile phase in HPLC.

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape (Tailing or Splitting) q1 How many peaks are affected? start->q1 all_peaks All Peaks Affected q1->all_peaks All one_peak Single / Few Peaks Affected q1->one_peak One/Few cause_all1 Cause: Clogged Inlet Frit or Column Void all_peaks->cause_all1 cause_all2 Cause: Injection Solvent & Mobile Phase Mismatch all_peaks->cause_all2 cause_one1 Cause: Secondary Chemical Interactions (e.g., Silanols) one_peak->cause_one1 cause_one2 Cause: Column Overload one_peak->cause_one2 solution_all1 Solution: Filter Samples. Reverse/flush column. Replace column if needed. cause_all1->solution_all1 solution_all2 Solution: Dissolve sample in mobile phase. cause_all2->solution_all2 solution_one1 Solution: Adjust mobile phase pH. Use end-capped column. cause_one1->solution_one1 solution_one2 Solution: Reduce sample concentration or injection volume. cause_one2->solution_one2

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Mitigating matrix effects in the analysis of Solvent Yellow 124 in complex fuel samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and laboratory professionals mitigate matrix effects during the quantitative analysis of Solvent Yellow 124 (SY124) in complex fuel samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in fuel important?

A1: this compound (SY124), also known as Euromarker, is a yellow azo dye used in the European Union to mark fuel intended for lower-tax purposes, such as heating oil or agricultural diesel.[1] Its presence distinguishes these fuels from higher-taxed motor diesel. Accurate quantitative analysis is crucial for fiscal control to ensure that low-tax fuel is not being used illegally in road vehicles.[1] The typical concentration added to fuels is around 6-7 mg/L.[1]

Q2: What are "matrix effects" and how do they affect SY124 analysis?

A2: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components in the sample matrix.[2][3] Fuel is a highly complex matrix containing thousands of hydrocarbons and additives. These components can interfere with the analysis of SY124, leading to inaccurate quantification. In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can suppress or enhance the ionization of SY124.[2][3] In Gas Chromatography (GC), they can cause "matrix-induced chromatographic response enhancement," leading to erroneously high results.[4][5]

Q3: What are the common analytical techniques for SY124 determination?

A3: High-Performance Liquid Chromatography (HPLC) with a normal-phase column and UV-Vis detection is a common and established method.[6][7] This technique is robust for quantifying SY124 in diesel.[6] Additionally, methods involving Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, offering high sensitivity and selectivity, though they are more susceptible to specific types of matrix effects.[8][9][10]

Q4: What is the first step I should take if I suspect matrix effects are impacting my results?

A4: The first step is to quantify the matrix effect. This can be done by comparing the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank fuel matrix extract (a fuel sample known to not contain SY124). A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Issue 1: Poor Recovery & Inconsistent Results

You are experiencing low or highly variable recovery rates for SY124 when analyzing spiked fuel samples.

Potential Cause Troubleshooting Step Explanation
Signal Suppression (LC-MS/MS) 1. Dilute the Sample: Perform a dilution series (e.g., 1:10, 1:50, 1:100) with a suitable solvent. Analyze the diluted samples.Diluting the sample reduces the concentration of interfering matrix components, which can often alleviate signal suppression.[11] However, ensure the final concentration of SY124 remains above the method's limit of quantitation (LOQ).
2. Improve Sample Cleanup: Implement a Solid Phase Extraction (SPE) protocol to remove interfering hydrocarbons before injection.SPE can selectively isolate the analyte of interest (SY124) from the bulk of the fuel matrix, providing a cleaner extract for analysis.
3. Use Stable Isotope Dilution Analysis (SIDA): If available, use a stable isotope-labeled SY124 internal standard.A labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression and loss during sample prep.[2][12][13]
Analyte Loss During Prep 1. Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction vs. SPE) to ensure quantitative recovery of SY124 from the fuel matrix.The complex nature of fuel may prevent complete extraction of the analyte. Methodical optimization is key.
2. Check pH and Solubility: SY124 can be hydrolyzed under acidic conditions, which alters its solubility and chromatographic behavior.[1] Ensure all solvents and solutions are pH-neutral unless required by the method.
Issue 2: Artificially High Results (Signal Enhancement)

Your quantitative results for SY124 are consistently higher than the expected concentration, or you observe significant peak tailing.

Potential Cause Troubleshooting Step Explanation
Signal Enhancement (GC) 1. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank fuel matrix that is free of SY124.This is the most common way to compensate for matrix-induced enhancement in GC.[9][10] The standards and samples will experience the same enhancement effect, leading to more accurate quantification.
2. Use Analyte Protectants: Add an "analyte protectant" to both your standards and samples.Analyte protectants are compounds that mask active sites in the GC inlet, preventing analyte degradation and improving transfer to the column, which can minimize matrix-related signal enhancement.[5][10]
Co-eluting Interference 1. Improve Chromatographic Resolution: Modify your HPLC or GC method (e.g., change the gradient, temperature program, or column) to better separate SY124 from interfering peaks.An interfering compound that co-elutes with SY124 and shares a similar response with the detector will lead to a positive bias in the results.
2. Use a More Selective Detector: If using UV-Vis, switch to a more selective technique like MS/MS.MS/MS can distinguish between SY124 and interfering compounds based on their specific mass-to-charge ratios and fragmentation patterns, even if they are not chromatographically separated.

Experimental Protocols & Methodologies

Method 1: HPLC-UV Analysis with Direct Injection

This method is suitable for rapid screening and quantification when matrix effects are minimal.

  • Sample Preparation: Allow fuel samples to reach room temperature. Filter an aliquot through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[6]

  • Instrumentation:

    • HPLC System: Standard binary or quaternary pump system.

    • Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized for best separation.[6]

    • Flow Rate: 1.0 mL/min (typical).

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to 410 nm.[14]

  • Calibration: Prepare external calibration standards of SY124 in a non-interfering solvent like xylene or toluene.[14]

Method 2: Mitigating Matrix Effects with Matrix-Matched Calibration

This protocol is recommended when significant matrix effects are present.

  • Obtain Blank Matrix: Source a diesel fuel sample that is certified to be free of SY124. This will serve as your blank matrix.

  • Sample Preparation: Prepare your unknown fuel samples by diluting them (e.g., 1:10) with hexane or another suitable solvent and filtering through a 0.45 µm PTFE filter.

  • Calibration Standard Preparation:

    • Create a high-concentration stock solution of SY124 in a pure solvent (e.g., toluene).

    • Prepare a series of calibration standards by spiking the blank fuel matrix with known amounts of the SY124 stock solution. These standards should bracket the expected concentration range of your samples.[15]

    • Treat these matrix-matched standards identically to your unknown samples (i.e., perform the same dilution step).

  • Analysis: Analyze the prepared samples and matrix-matched standards using your established HPLC or GC method.

  • Quantification: Construct the calibration curve using the response from the matrix-matched standards. Calculate the concentration of SY124 in the unknown samples against this curve.[16][17]

Method 3: The Standard Addition Method

Use this method for complex or highly variable matrices when a blank matrix is unavailable.[18][19]

  • Sample Aliquoting: Take at least four equal-volume aliquots of your unknown fuel sample.

  • Spiking:

    • Leave one aliquot un-spiked (this is your "zero addition").

    • To the other three aliquots, add increasing, known amounts of a concentrated SY124 standard solution.

  • Dilution: Dilute all aliquots (including the zero addition) to the same final volume with a suitable solvent.

  • Analysis: Analyze all prepared solutions using your chromatographic method and record the instrument response for each.

  • Quantification: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line back to the x-intercept. The absolute value of the x-intercept is the concentration of SY124 in the original, undiluted sample.[18][20]

Data and Calibration Strategies Comparison

Mitigation Strategy Principle Pros Cons Best For
Simple Dilution Reduces the concentration of matrix interferents below a level that affects analyte signal.[11]Simple, fast, inexpensive.Analyte concentration may fall below LOQ; may not fully eliminate severe effects.Moderately complex matrices where matrix effects are not severe.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix identical to the sample, ensuring both experience the same signal alteration.[15][16][17]Accurately compensates for consistent matrix effects; relatively straightforward workflow.Requires a true blank matrix which can be difficult to obtain; does not correct for sample-to-sample variability.Batches of samples with a similar and consistent matrix composition.
Standard Addition Known quantities of analyte are added directly to the sample, and the increase in signal is used to determine the initial concentration.[18][19][21]Highly accurate for individual, complex samples; does not require a blank matrix.[19]Labor-intensive and time-consuming as each sample requires its own calibration; requires more sample volume.[16][19]Highly variable or unknown matrices; when highest accuracy for a single sample is needed.
Stable Isotope Dilution (SIDA) A stable isotope-labeled version of the analyte is added to the sample as an internal standard.[12]Considered the "gold standard"; corrects for both matrix effects and analyte loss during sample preparation.[2][13][22]Labeled standards are expensive and may not be commercially available for all analytes.LC-MS/MS analysis where high accuracy is critical and labeled standards are accessible.

Visual Workflows and Diagrams

Experimental_Workflow Figure 1. General Experimental Workflow for SY124 Analysis cluster_prep Sample Preparation cluster_cal Calibration Strategy cluster_analysis Analysis cluster_data Data Processing Sample Fuel Sample Filter Filter (0.45 µm PTFE) Sample->Filter Dilute Dilute (Optional) Filter->Dilute Cleanup SPE Cleanup (Optional) Dilute->Cleanup Inject Inject into HPLC/GC Cleanup->Inject Prepared Sample External External Stds (in Solvent) Quantify Quantify vs. Calibration Curve External->Quantify MatrixMatched Matrix-Matched Stds MatrixMatched->Quantify StdAdd Standard Addition StdAdd->Quantify Extrapolate Detect UV or MS Detection Inject->Detect Detect->Quantify Result Final Concentration Quantify->Result

Figure 1. General workflow for SY124 analysis in fuel.

Mitigation_Logic Figure 2. Decision Logic for Mitigating Matrix Effects Start Inaccurate Results? CheckME Quantify Matrix Effect (Solvent vs. Matrix Spike) Start->CheckME IsMESig Significant ME? CheckME->IsMESig IsBlankAvail Blank Matrix Available? IsMESig->IsBlankAvail Yes UseDilution Use Simple Dilution or External Cal. IsMESig->UseDilution No IsSampleVar Sample Matrix Variable? IsBlankAvail->IsSampleVar Yes UseStdAdd Use Standard Addition IsBlankAvail->UseStdAdd No UseMM Use Matrix-Matched Calibration IsSampleVar->UseMM No IsSampleVar->UseStdAdd Yes UseSIDA Consider SIDA (if LC-MS & available) UseStdAdd->UseSIDA Alternative

Figure 2. Decision logic for selecting a mitigation strategy.

References

Long-term stability of Solvent Yellow 124 under different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Solvent Yellow 124 under various laboratory storage conditions. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage procedure for this compound?

A1: this compound should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from light. For laboratory-grade solid material, a storage temperature of 2-8°C is often recommended.[2]

Q2: How stable is this compound in solution?

A2: When dissolved in gas oil at concentrations of 0.12 mg/L and 6 mg/L and stored at room temperature in the dark, this compound has shown no significant degradation for up to 8 months.[3] Its stability in other common laboratory solvents for extended periods has not been extensively documented in publicly available literature, but it is expected to be stable in non-polar, aprotic solvents.

Q3: Is this compound sensitive to light?

A3: Yes, it has moderate light fastness, with a rating of 3 on a scale of 1 to 8.[4] This indicates that prolonged exposure to light, especially direct sunlight, can lead to photodegradation. Therefore, it is recommended to store solutions in amber vials or in the dark.

Q4: What is the thermal stability of this compound?

A4: this compound has moderate thermal stability. It has a minimum heat resistance of 100°C and a decomposition temperature of approximately 300°C.[4] For high-temperature applications, it is crucial to consider these limits to prevent degradation.

Q5: Is this compound stable in acidic or basic conditions?

Troubleshooting Guide

Issue 1: The yellow color of my this compound solution has faded or changed.

  • Question: Why is my this compound solution losing its color? Answer: Color fading is likely due to photodegradation. This compound has moderate light fastness and can degrade upon exposure to ambient light or sunlight over time.[4] Ensure that your solutions are stored in amber glass containers or protected from light.

  • Question: My solution has turned reddish. What could be the cause? Answer: A color change to red is a strong indicator of hydrolysis due to acidic contamination.[5] The acetal group of this compound is cleaved under acidic conditions, resulting in a water-soluble form that appears red.[5] Check the pH of your solvent and ensure all glassware is free from acidic residues.

Issue 2: I am seeing a decrease in the concentration of this compound over time in my stability studies.

  • Question: My HPLC analysis shows a decreasing peak area for this compound in my stored samples. What is happening? Answer: A decreasing peak area suggests degradation of the analyte. The most likely causes are photodegradation if samples are exposed to light, or slow thermal degradation if stored at elevated temperatures. For long-term studies, it is crucial to store samples at controlled room temperature or refrigerated, and always protected from light.[3][4]

  • Question: Could the solvent I'm using be causing the degradation? Answer: While stable in hydrocarbon-based solvents like gas oil and xylene, the stability of this compound in other common laboratory solvents like methanol, ethanol, or acetonitrile is not well-documented.[3] Protic solvents or those with trace impurities could potentially contribute to degradation over long periods. It is recommended to use fresh, high-purity solvents and to run a control sample of the solvent to rule out interferences.

Issue 3: I am observing unexpected peaks in the chromatogram of my stability sample.

  • Question: What are the extra peaks appearing in my HPLC analysis of an aged this compound sample? Answer: The appearance of new peaks is indicative of the formation of degradation products. Depending on the storage conditions, these could be products of photodegradation or hydrolysis.[5] A stability-indicating HPLC method should be able to resolve these new peaks from the parent this compound peak.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and properties of this compound.

Table 1: Long-Term Stability of this compound in Gas Oil

ConcentrationStorage TemperatureLight ConditionDurationDegradation
0.12 mg/LRoom TemperatureDark8 monthsNo significant degradation
6 mg/LRoom TemperatureDark8 monthsNo significant degradation
(Data sourced from a study by the Dutch Customs Laboratory)[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₃₁N₃O₂
Molecular Weight369.50 g/mol
λmax412 nm
Decomposition Temperature~300°C
Minimum Heat Resistance100°C
Light Fastness Rating3 (on a scale of 1-8)
Acid Resistance Rating4 (on a scale of 1-5)
Solubility in WaterInsoluble
Solubility in HydrocarbonsSoluble
(Data compiled from multiple sources)[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This is a general method based on the Community Reference Method for the determination of this compound (Euromarker).[3]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact composition may need to be optimized.

  • Detection Wavelength: 410 nm is the primary wavelength for quantification. A secondary wavelength of 450 nm can also be used for confirmation.[3]

  • Calibration: Prepare a 3-point calibration curve using standards of known concentrations of this compound dissolved in a suitable solvent such as xylene. The calibration curve should be forced through the origin.[3]

  • Sample Preparation: Dilute the samples to be analyzed with the appropriate solvent to fall within the range of the calibration curve.

  • System Suitability: The retention time of the this compound peak should be between 2 and 4 times the void volume time (t₀), and the relative standard deviation of the retention time should be less than 2%.[3]

Diagrams

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, concentration loss) check_visual Visual Inspection: Color Change? start->check_visual check_analytical Analytical Data: Concentration Decrease or New Peaks? start->check_analytical check_visual->check_analytical No color_change_yes Color Change to Red? check_visual->color_change_yes Yes check_storage_light Review Storage Conditions: Exposed to Light? check_analytical->check_storage_light Yes color_faded Color Faded? color_change_yes->color_faded No acid_hydrolysis Probable Cause: Acid Hydrolysis color_change_yes->acid_hydrolysis Yes photodegradation_color Probable Cause: Photodegradation color_faded->photodegradation_color Yes solution_acid Action: - Check pH of solvent - Use acid-free glassware acid_hydrolysis->solution_acid solution_light Action: - Store samples in amber vials - Protect from light photodegradation_color->solution_light check_storage_temp Review Storage Conditions: Elevated Temperature? check_storage_light->check_storage_temp No photodegradation_analytical Probable Cause: Photodegradation check_storage_light->photodegradation_analytical Yes thermal_degradation Probable Cause: Thermal Degradation check_storage_temp->thermal_degradation Yes end End: Implement Corrective Actions and Monitor check_storage_temp->end No photodegradation_analytical->solution_light solution_temp Action: - Store at recommended temperature (e.g., 2-8°C or controlled RT) thermal_degradation->solution_temp solution_acid->end solution_light->end solution_temp->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Preventing the degradation of Solvent Yellow 124 during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Yellow 124

Welcome to the technical support center for this compound (SY124). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SY124 during analytical procedures. Find answers to frequently asked questions and follow our troubleshooting guides to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a yellow azo dye, also known as Euromarker, historically used to differentiate between diesel fuels with different tax levels.[1] In analytical and research settings, its stability is a primary concern because its degradation can lead to inaccurate quantification, the appearance of unexpected chromatographic peaks, and a loss of analytical sensitivity. The molecule's structure contains an azo linkage and an acetal group, which are susceptible to chemical reactions under certain conditions.[2]

Q2: What are the main causes of this compound degradation?

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[1][2] The acetal group in its structure is intentionally designed to be easily cleaved by acids.[1][2] This reaction splits the molecule, causing a color change from yellow to red and altering its solubility and chromatographic properties.[1][3] Other potential causes of degradation include exposure to strong oxidizing agents and prolonged exposure to light (photolysis), although azo dyes are generally very stable to visible and UV light in pure water.[4][5]

Q3: How can I visually identify if my this compound solution has degraded?

A key indicator of degradation is a color change. In the presence of acid, a solution of SY124 will turn from yellow to red.[1][3] This is due to the hydrolysis of the acetal group, which alters the chromophore. If you observe this color change in your standards or samples, it is a clear sign of degradation.

Q4: My lab's stock solution of SY124 seems to be losing concentration over time. What is the likely cause?

If you are observing a steady decrease in SY124 concentration in your stock solution, it is likely due to slow degradation from improper storage. This can be caused by:

  • Acidic Contaminants: The solvent used may have acidic impurities, or the storage container may not be inert.

  • Light Exposure: Storing the solution in clear glass containers exposed to ambient light can contribute to photodegradation over time.[4]

  • Temperature: Elevated storage temperatures can accelerate degradation reactions. Recommended storage is often refrigerated (2–8 °C).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Inconsistent peak areas or drifting retention times in HPLC analysis.

  • Possible Cause 1: On-Column Degradation. If the mobile phase is acidic, SY124 can hydrolyze during the chromatographic run. This leads to smaller, broader peaks for SY124 and the appearance of new peaks corresponding to its degradation products.

    • Solution: Ensure the mobile phase is neutral. Avoid acidic additives. If an acidic modifier is required for other analytes, its effect on SY124 stability must be validated. A study validating the EU's reference method used a column oven set to 40°C, which can help stabilize retention times.[6]

  • Possible Cause 2: Unstable Standard/Sample. The degradation may be occurring in the vial before injection, especially if samples are left in the autosampler for an extended period.

    • Solution: Analyze samples and standards as soon as possible after preparation. Use amber vials to protect from light. Ensure the sample solvent is neutral and free of contaminants. Studies have shown SY124 to be stable in gas oil for extended periods, indicating solvent choice is critical.[6]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation Products. The most common degradation pathway is hydrolysis, which cleaves the acetal group to form N-ethyl-N-(2-hydroxyethyl)-4-(phenylazo)aniline and other by-products.[2] These products will have different retention times than the parent compound.

    • Solution: To confirm, intentionally degrade a small amount of SY124 standard with a dilute acid and run a chromatogram. The peaks from the degraded sample should match the unexpected peaks in your analysis. If confirmed, follow the preventative measures outlined in this guide.

Below is a troubleshooting workflow for identifying the source of SY124 instability.

G start Inconsistent Results (Peak Area/RT Drift) check_storage Review Storage Conditions (Light, Temp, Container) start->check_storage Start Here storage_ok Storage OK check_storage->storage_ok No Issue storage_bad Correct Storage: Use Amber Vials, Refrigerate (2-8°C) check_storage->storage_bad Issue Found check_sample_prep Examine Sample/Standard Prep (Solvent pH, Age) prep_ok Preparation OK check_sample_prep->prep_ok No Issue prep_bad Correct Prep: Use Fresh, Neutral Solvents Analyze Promptly check_sample_prep->prep_bad Issue Found check_hplc Investigate HPLC Method (Mobile Phase pH, Temp) hplc_ok HPLC Method OK check_hplc->hplc_ok No Issue (Contact Support) hplc_bad Correct Method: Use Neutral Mobile Phase Buffer if Necessary check_hplc->hplc_bad Issue Found storage_ok->check_sample_prep end_node Problem Resolved storage_bad->end_node prep_ok->check_hplc prep_bad->end_node hplc_bad->end_node G cluster_0 Degradation Pathway SY124 This compound (Stable, Yellow, Fuel-Soluble) Products Hydrolyzed Products (Red, Water-Soluble) SY124->Products Hydrolysis of Acetal Group Acid H+ (Acid) Acid->SY124 G cluster_workflow Preventative Workflow start Receive/Prepare SY124 Standard store Store Properly: Dark, 2-8°C, Inert Container start->store Step 1 prep Prepare Samples: Use Fresh, Neutral Solvents (e.g., Xylene) store->prep Step 2 hplc_setup HPLC Setup: Use Neutral Mobile Phase prep->hplc_setup Step 3 analyze Analyze Promptly hplc_setup->analyze Step 4

References

Identifying and resolving common interferences in Solvent Yellow 124 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 124.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a yellow azo dye used primarily as a fuel marker in the European Union to distinguish between high-tax motor diesel fuel and lower-taxed heating oil.[1][2] Its chemical name is N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline.[1] Due to its specific properties, it is also used in analytical chemistry as a marker dye in techniques like High-Performance Liquid Chromatography (HPLC).[2]

Q2: What is the principle behind the detection of this compound in fuel?

A2: this compound is soluble in nonpolar solvents like diesel. It can be easily hydrolyzed with acids, which splits off an acetal group. This reaction makes the molecule water-soluble and it changes color to red in an acidic pH, similar to the dye methyl orange.[1][3] This color change allows for rapid detection in fuel samples at levels as low as 0.3 ppm.[1]

Q3: Are there certified reference materials available for this compound?

A3: Yes, certified reference materials (CRMs) for this compound are available. For example, ERM-AC316a is a commercially available CRM with a certified purity value.[4] Analytical standards for this compound can also be purchased from suppliers like Sigma-Aldrich, which are suitable for use in HPLC and other analytical techniques.

Troubleshooting Guide

Chromatography Issues

Q4: I am observing peak doubling for all peaks in my HPLC chromatogram. What could be the cause?

A4: If all peaks in your chromatogram are showing doubling or shoulders, the issue likely originates before the separation in the column. Potential causes include a clogged inline filter, a contaminated pre-column, a void at the column head, or a clogged inlet frit.[5]

Troubleshooting Workflow:

G start Peak Doubling Observed for All Peaks check_frit Check & Clean/Replace Column Inlet Frit start->check_frit check_precolumn Check & Clean/Replace Pre-column check_frit->check_precolumn If problem persists resolve Problem Resolved check_frit->resolve If problem is resolved check_void Inspect for Void at Column Head check_precolumn->check_void If problem persists check_precolumn->resolve If problem is resolved invert_column Temporarily Invert Column Flow check_void->invert_column If void suspected invert_column->resolve If problem is resolved G SY124 This compound Analysis HPLC/LC-MS Analysis SY124->Analysis Interferent Co-eluting Compound (e.g., another dye) Interferent->Analysis Matrix Fuel Matrix (Diesel, Kerosene) Matrix->Analysis Result Inaccurate Quantification or Misidentification Analysis->Result

References

Technical Support Center: Extraction of Solvent Yellow 124 from Petroleum Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Solvent Yellow 124 from petroleum products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for extracting this compound from nonpolar petroleum products?

A1: The extraction of this compound relies on its chemical properties. The dye is soluble in nonpolar solvents like diesel fuel. However, it can be easily hydrolyzed with acids. This process splits off the acetal group, which is responsible for its solubility in nonpolar solvents, and creates a water-soluble form of the dye.[1][2] This water-soluble form can then be readily extracted into an aqueous phase.

Q2: What is the visual indicator of a successful acidic extraction?

A2: A successful acidic extraction is indicated by a distinct color change. When the petroleum product containing this compound is mixed with a diluted acid (like hydrochloric acid), the yellow dye in the fuel will transition to a bright red color in the acidic aqueous phase.[1][2] This color change allows for easy detection at levels as low as 0.3 ppm.[1]

Q3: What are the common analytical methods for quantifying this compound after extraction?

A3: The most common and validated method is High-Performance Liquid Chromatography (HPLC).[2][3][4] The European Union's reference method for the determination of this compound in gas oil is based on HPLC.[5][6] Another sensitive and non-destructive technique that can be used is fluorescence spectroscopy.[7][8]

Q4: What are the official concentration levels for this compound as a Euromarker?

A4: As a Euromarker, this compound is added to fuels not intended for motor vehicles in amounts of 6 mg/L or 7 mg/kg.[1] The marking level has to be between 6 mg and 9 mg of marker per litre of mineral oil.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low extraction efficiency or poor recovery of this compound. 1. Incomplete hydrolysis of the dye. 2. Suboptimal acid concentration. 3. Insufficient mixing of the organic and aqueous phases. 4. Presence of water in the initial sample, which can interfere with the extraction.[9]1. Increase the reaction time with the acid to ensure complete hydrolysis. 2. Optimize the concentration of the acid used for extraction. 3. Ensure thorough but gentle mixing to maximize the interfacial area between the two phases. 4. If the sample is wet, consider using a drying agent or an in-line drying method prior to extraction.[9]
Formation of an emulsion during liquid-liquid extraction. 1. High concentration of surfactant-like compounds in the petroleum product. 2. Vigorous shaking or mixing of the two phases.[10]1. Instead of shaking, gently swirl the separatory funnel to reduce agitation while maintaining contact between the phases.[10] 2. Centrifuge the mixture to break the emulsion. 3. Add a small amount of a different organic solvent to alter the solubility characteristics and break the emulsion.[10] 4. Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[10]
No distinct red color change is observed in the aqueous phase after adding acid. 1. The concentration of this compound is below the visual detection limit. 2. The dye has been chemically "laundered" or removed from the fuel.[1][2] 3. The incorrect type of acid was used, or the acid is too dilute.1. Concentrate the dye by using a smaller volume of acid to extract from a larger volume of fuel.[2] 2. If laundering is suspected, more advanced analytical techniques may be required to detect residual traces or degradation products. 3. Verify the type and concentration of the acid being used. Diluted hydrochloric acid is commonly effective.[1]
Variability in quantitative results between different batches. 1. Inconsistent purity of the this compound analytical standard.[11] 2. Degradation of the standard solution over time. 3. Inconsistent sample preparation and extraction procedure.1. Use a certified reference material (CRM) for this compound to ensure the purity of the standard.[11] 2. Prepare fresh standard solutions regularly and store them appropriately. 3. Standardize the experimental protocol and ensure all steps are performed consistently.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis of this compound.

Parameter Value Reference
Euromarker Concentration Range 6 - 9 mg/L[5]
Detection Limit (Visual, with acid extraction) ~ 0.3 ppm[1]
Limit of Detection (HPLC) 0.020 mg/L[6]
Limit of Quantification (HPLC) 0.065 mg/L[6]
Relative Repeatability Standard Deviation (at 6 mg/L) 0.68%[6]
Relative Reproducibility Standard Deviation (at 6 mg/L) 3.8%[6]

Experimental Protocols

Acidic Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a general procedure for the extraction of this compound from a petroleum product for qualitative or quantitative analysis.

  • Sample Preparation: Obtain a representative sample of the petroleum product. If the sample is known to contain a high concentration of the dye, it may be diluted with a suitable solvent (e.g., xylene) to fall within the calibration range of the analytical instrument.[5]

  • Acidic Extraction:

    • In a separatory funnel, add a known volume of the petroleum sample.

    • Add a smaller, measured volume of diluted hydrochloric acid. The ratio of sample to acid can be optimized to concentrate the analyte.

    • Gently swirl the separatory funnel for several minutes to ensure thorough mixing and facilitate the hydrolysis and transfer of the dye into the aqueous phase. Avoid vigorous shaking to prevent emulsion formation.[10]

    • Allow the two phases to separate. The aqueous phase at the bottom should turn a distinct red color if this compound is present.

  • Collection of Aqueous Extract: Carefully drain the lower aqueous layer containing the red-colored, water-soluble form of the dye into a clean collection vial.

  • Analysis: The collected aqueous extract can be directly analyzed using spectrophotometry or further prepared for HPLC analysis. For HPLC, the sample may need to be neutralized and filtered.

Solid-Phase Extraction (SPE) - A Conceptual Outline

While LLE is common, SPE can be an alternative for sample cleanup and concentration.

  • SPE Cartridge Selection: Choose an SPE cartridge with a sorbent that can retain the this compound from the petroleum matrix. A polar sorbent might be suitable.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.

  • Sample Loading: Load the petroleum sample onto the conditioned SPE cartridge. The this compound should be retained by the sorbent.

  • Washing: Wash the cartridge with a solvent that will elute interfering compounds from the petroleum matrix but leave the this compound bound to the sorbent.

  • Elution: Elute the this compound from the cartridge using a strong elution solvent.

  • Analysis: The collected eluate containing the concentrated and cleaned-up this compound can then be analyzed by HPLC or another suitable technique.

Visualizations

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_Analysis Analysis Petroleum_Sample Petroleum Sample (containing this compound) Add_Acid Add Diluted HCl Petroleum_Sample->Add_Acid Step 1 Mix Gentle Mixing (Swirling) Add_Acid->Mix Step 2 Phase_Separation Phase Separation Mix->Phase_Separation Step 3 Aqueous_Extract Red Aqueous Extract Phase_Separation->Aqueous_Extract Collect Organic_Phase Decolorized Organic Phase Phase_Separation->Organic_Phase Discard HPLC_Analysis HPLC Analysis Aqueous_Extract->HPLC_Analysis Analyze Results Quantitative Results HPLC_Analysis->Results

Caption: Workflow for Liquid-Liquid Extraction and HPLC Analysis of this compound.

Troubleshooting_Logic Start Start Extraction Check_Color Red Color in Aqueous Phase? Start->Check_Color Emulsion Emulsion Formed? Check_Color->Emulsion Yes No_Color Troubleshoot: - Check SY124 concentration - Verify acid strength - Consider 'laundering' Check_Color->No_Color No Low_Recovery Low Recovery in Analysis? Emulsion->Low_Recovery No Handle_Emulsion Troubleshoot: - Centrifuge - Add different solvent - Use SLE Emulsion->Handle_Emulsion Yes Improve_Recovery Troubleshoot: - Optimize mixing time - Check standard purity - Ensure complete hydrolysis Low_Recovery->Improve_Recovery Yes Success Proceed to Analysis Low_Recovery->Success No Handle_Emulsion->Low_Recovery Improve_Recovery->Success End End Success->End

References

Rapid screening method development for high-throughput analysis of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening and high-throughput analysis of Solvent Yellow 124.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a yellow azo dye used as a fuel marker in the European Union to distinguish diesel fuel intended for off-road use (e.g., in agriculture or construction), which is taxed at a lower rate.[1][2] Its analysis is crucial for regulatory bodies and law enforcement to prevent tax evasion by detecting the illicit use of marked fuel in on-road vehicles.[1]

Q2: What are the primary analytical methods for this compound?

A2: The most common and established method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4][5] Fluorescence spectroscopy combined with chemometrics is another powerful, non-destructive method for its quantification.[6]

Q3: Is this compound stable in solution?

A3: Yes, studies have shown that this compound is stable in gas oil solutions for extended periods when stored at room temperature in the dark. One study indicated no significant degradation over 8 months.[7] However, it is sensitive to acids, which can hydrolyze the molecule, causing a color change to red.[1][2]

Q4: What are the typical solvents for preparing this compound standards and samples?

A4: For calibration standards, xylene is a prescribed solvent.[7] Toluene is also commonly used to prepare stock solutions.[8] For sample preparation from a fuel matrix, direct injection of diesel samples onto a normal-phase HPLC column has been shown to be effective without prior enrichment.[3][9]

Q5: What are the key considerations for developing a high-throughput screening (HTS) method for this compound?

A5: Developing an HTS method for this compound involves adapting standard analytical techniques for automation and speed. Key considerations include:

  • Miniaturization: Using microplates (e.g., 96- or 384-well) to reduce sample and reagent volumes.

  • Automation: Employing liquid handling robots for precise and rapid sample preparation and plate loading.[10][11]

  • Rapid Detection: Utilizing fast analytical techniques like rapid gradient HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), or plate-based fluorescence readers.

  • Data Analysis: Implementing automated data processing and analysis software to handle the large volume of data generated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the high-throughput analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Contaminated Guard/Analytical Column: Strongly retained matrix components from the fuel sample. 2. Incompatible Sample Solvent: The solvent used to dissolve the sample has a much stronger or weaker elution strength than the mobile phase. 3. Column Overload: Injecting too high a concentration of the analyte.1. Column Cleaning: Reverse flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[12] 2. Solvent Matching: Ensure the sample solvent is as close in composition to the initial mobile phase as possible. 3. Dilute Sample: Reduce the concentration of the injected sample.
Inconsistent Retention Times in HPLC 1. Fluctuations in Mobile Phase Composition: Improper mixing of mobile phase components. 2. Pump Malfunction: Inconsistent flow rate from the HPLC pump. 3. Temperature Variations: Fluctuations in ambient temperature affecting column performance.1. Degas Mobile Phase: Ensure mobile phases are properly degassed before use. 2. Pump Maintenance: Check pump seals and pistons for wear and perform regular maintenance.[12] 3. Column Thermostatting: Use a column oven to maintain a consistent temperature.
Low Signal or No Peak Detected 1. Degradation of Analyte: Exposure of samples or standards to acidic conditions or prolonged light. 2. Incorrect Wavelength Setting: The detector is not set to the optimal wavelength for this compound (typically around 410 nm or 450 nm).[7] 3. Injection Failure: Mechanical issue with the autosampler.1. Proper Storage: Store samples and standards in the dark and avoid acidic environments.[7][13] 2. Verify Wavelength: Confirm the detector is set to the correct wavelength based on the UV-Vis spectrum of this compound. 3. Autosampler Check: Manually inspect the autosampler for proper vial pickup and injection sequence.
High Background Noise in Fluorescence Measurement 1. Contaminated Solvents or Glassware: Fluorescent impurities in the solvents or on the microplate. 2. Matrix Interference: Other components in the fuel sample are fluorescent at the excitation/emission wavelengths used. 3. Light Leaks: Extraneous light entering the detector.1. Use High-Purity Solvents: Use HPLC or fluorescence-grade solvents. Ensure microplates are clean and intended for fluorescence applications. 2. Optimize Wavelengths: Adjust the excitation and emission wavelengths to maximize the signal from this compound while minimizing interference. 3. Instrument Check: Ensure the plate reader's sample compartment is properly closed and sealed.

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound in Fuel Samples using Automated Liquid Handling and HPLC-UV/Vis

This protocol describes a method for the automated preparation of fuel samples in a 96-well plate format followed by rapid HPLC analysis.

1. Materials and Reagents:

  • This compound analytical standard (≥98.0% purity)[4]

  • Toluene (HPLC grade)

  • Xylene (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 96-well deep-well plates

  • Automated liquid handling system

  • HPLC system with a UV/Vis detector and autosampler

2. Preparation of Standards and Samples:

  • Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound standard in toluene.

  • Calibration Standards: Use the automated liquid handler to perform serial dilutions of the stock solution with xylene in a 96-well plate to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Sample Preparation: Dispense 500 µL of each fuel sample into the wells of a 96-well deep-well plate using the automated liquid handler. Add 500 µL of acetonitrile to each well, seal the plate, and vortex for 1 minute to extract the dye. Centrifuge the plate to separate the layers.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient: 70% B to 95% B over 2 minutes, hold at 95% B for 1 minute, return to 70% B and equilibrate for 1 minute.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL from the upper acetonitrile layer

  • Detection Wavelength: 410 nm[7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution (SY124 in Toluene) standards Automated Serial Dilution (Calibration Standards in Xylene) stock->standards hplc Rapid Gradient HPLC-UV/Vis standards->hplc Inject Standards samples Fuel Sample Dispensing (96-well plate) extraction Automated Extraction (Acetonitrile) samples->extraction extraction->hplc Inject Sample Extracts peak_integration Peak Integration hplc->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation peak_integration->quantification calibration->quantification

Caption: Automated workflow for high-throughput HPLC analysis of this compound.

troubleshooting_logic start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No ps_cause1 Contaminated Column? peak_shape->ps_cause1 Yes no_peak Low or No Peak? retention_time->no_peak No rt_cause1 Mobile Phase Issue? retention_time->rt_cause1 Yes no_peak->start No, Other Issue np_cause1 Analyte Degradation? no_peak->np_cause1 Yes ps_sol1 Flush or Replace Column ps_cause1->ps_sol1 Yes ps_cause2 Incompatible Solvent? ps_cause1->ps_cause2 No ps_sol2 Match Sample Solvent to Mobile Phase ps_cause2->ps_sol2 Yes ps_cause3 Column Overload? ps_cause2->ps_cause3 No ps_sol3 Dilute Sample ps_cause3->ps_sol3 Yes rt_sol1 Degas Mobile Phase rt_cause1->rt_sol1 Yes rt_cause2 Pump Malfunction? rt_cause1->rt_cause2 No rt_sol2 Service HPLC Pump rt_cause2->rt_sol2 Yes np_sol1 Check Sample Storage (Light/Acid Exposure) np_cause1->np_sol1 Yes np_cause2 Incorrect Wavelength? np_cause1->np_cause2 No np_sol2 Verify Detector Settings np_cause2->np_sol2 Yes

Caption: Logical troubleshooting workflow for common HPLC issues with this compound.

References

Investigating the chemical methods used for the illicit removal of Solvent Yellow 124 from fuel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational and educational purposes for researchers, scientists, and drug development professionals. The methods described herein relate to the chemical analysis and removal of fuel markers and are not an endorsement or guide for illicit activities. The removal of fuel markers to evade taxes is illegal and carries severe penalties. All laboratory work should be conducted in compliance with safety regulations and applicable laws.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the chemical removal of Solvent Yellow 124 from fuel.

Issue IDQuestionPossible CausesSuggested Solutions
TR-ACID-01 Incomplete color removal after acid wash. 1. Insufficient acid concentration or volume. 2. Inadequate mixing of the fuel and acid phases. 3. Short reaction time.1. Increase the concentration or volume of the hydrochloric acid solution. 2. Ensure vigorous and prolonged mixing to maximize the interfacial area between the fuel and acid. 3. Extend the reaction time to allow for complete hydrolysis of the dye.
TR-ACID-02 Formation of a stable emulsion during liquid-liquid extraction. 1. High concentration of surfactants or other emulsifying agents in the fuel. 2. Excessive agitation.1. Add a saturated aqueous solution of sodium chloride (brine) to increase the polarity of the aqueous phase and break the emulsion.[1] 2. Gently swirl or rock the separatory funnel instead of vigorous shaking.[1] 3. If the emulsion persists, centrifugation may be required to separate the layers.
TR-ACID-03 The aqueous layer is not intensely colored after extraction. 1. Incomplete hydrolysis of this compound. 2. The pH of the aqueous phase is not sufficiently acidic.1. Re-treat the organic phase with a fresh portion of acidic solution. 2. Verify the pH of the aqueous phase and adjust with concentrated HCl if necessary.
TR-ADS-01 Low efficiency of color removal using activated carbon. 1. Insufficient amount of activated carbon. 2. Short contact time. 3. The activated carbon has a low affinity for the dye.1. Increase the mass of activated carbon per volume of fuel. 2. Increase the stirring time to allow for equilibrium to be reached. 3. Use a different type of activated carbon with a higher surface area and appropriate pore size.
TR-ADS-02 Difficulty in separating the activated carbon from the fuel. 1. Very fine activated carbon particles.1. Use granular activated carbon instead of powdered. 2. Separate by centrifugation followed by decantation or filtration.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical principle behind the removal of this compound with an acid wash?

A1: The removal of this compound via an acid wash is based on the principle of acid-catalyzed hydrolysis. The dye molecule contains an acetal group which is responsible for its solubility in nonpolar solvents like diesel fuel.[2] In the presence of a strong acid, such as hydrochloric acid, this acetal group is hydrolyzed, converting the dye into a protonated, water-soluble form.[2] This change in solubility allows the dye to be extracted from the fuel into an aqueous phase.

Q2: What are the expected by-products of the acid hydrolysis of this compound?

A2: The acid hydrolysis of this compound cleaves the acetal group. This reaction is expected to yield the parent azo dye, which is water-soluble, and the corresponding alcohol and aldehyde or ketone from the acetal moiety.

Q3: Can other acids be used for the removal of this compound?

A3: While hydrochloric acid is commonly cited, other strong, non-oxidizing acids could potentially be used to catalyze the hydrolysis of the acetal group. However, the choice of acid will affect the efficiency of the reaction and the nature of the by-products.

Q4: Is it possible to regenerate and reuse the activated carbon after adsorbing this compound?

A4: Yes, it is generally possible to regenerate activated carbon after dye adsorption. Common methods include thermal regeneration or chemical regeneration using a suitable solvent to desorb the dye.[3] For azo dyes, regeneration with an organic solvent or a solution that can reverse the adsorption interactions is often employed.

Q5: What analytical methods can be used to confirm the removal of this compound?

A5: UV-Vis spectrophotometry is a straightforward method to determine the concentration of the dye in the fuel before and after the removal process by measuring the absorbance at the dye's λmax.[4][5][6] For more sensitive and specific detection of residual dye, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be used.[7]

Q6: What are the main safety precautions to consider during these experiments?

A6: It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Hydrochloric acid is corrosive and can cause severe burns.[8][9][10][11][12] Diesel fuel and many organic solvents are flammable. Avoid open flames and sources of ignition.[13]

Quantitative Data

Table 1: Adsorption Efficiency of Various Dyes on Activated Carbon (Illustrative Examples)

DyeAdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Reference
Reactive Yellow 145Teff Straw Activated Carbon-98.53[14]
Acid Yellow 17Activated Carbon from Euterpe oleracea-99.9[15]
Methyl OrangeRegenerated Activated Carbon->90[16]
Basic Yellow 28Apricot Stone Activated Carbon->95[17]

Experimental Protocols

Protocol 1: Acid Hydrolysis and Liquid-Liquid Extraction of this compound

Objective: To remove this compound from a fuel sample by acid hydrolysis and subsequent extraction.

Materials:

  • Fuel sample containing this compound

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH indicator paper

  • Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

  • Transfer a known volume of the fuel sample into a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate. The lower aqueous layer should appear red, indicating the extraction of the hydrolyzed dye.

  • Drain the lower aqueous layer into a beaker.

  • To wash the fuel, add a volume of deionized water to the separatory funnel, shake gently, and drain the aqueous layer.

  • To break any potential emulsions, add a small volume of brine solution, swirl gently, and allow the layers to separate before draining the aqueous layer.[1][18]

  • Repeat the acid wash (steps 2-5) with a fresh portion of 1M HCl if the fuel is not sufficiently decolorized.

  • Collect the decolorized fuel from the top of the separatory funnel into a clean, dry flask.

Protocol 2: Adsorption of this compound on Activated Carbon

Objective: To remove this compound from a fuel sample by adsorption onto activated carbon.

Materials:

  • Fuel sample containing this compound

  • Granular activated carbon

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (funnel, filter paper, receiving flask)

  • Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

  • Transfer a known volume of the fuel sample into an Erlenmeyer flask.

  • Add a predetermined mass of granular activated carbon to the flask (e.g., 10 g/L).

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • Stir the mixture at a constant rate for a specified period (e.g., 2 hours) at room temperature.

  • After stirring, remove the flask from the stirrer and allow the activated carbon to settle.

  • Separate the activated carbon from the fuel by filtration.

  • Collect the decolorized fuel in a clean, dry receiving flask.

Visualizations

Chemical Reaction of Acid Hydrolysis

G Acid Hydrolysis of this compound SY124 This compound (Fuel Soluble, Yellow) HydrolyzedDye Hydrolyzed Dye (Water Soluble, Red) SY124->HydrolyzedDye Hydrolysis H2O H₂O HCl H⁺ (from HCl) HCl->SY124 Catalyst Byproducts Alcohol/Aldehyde By-products

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Acid Wash Removal

G Workflow for Acid Wash Removal of this compound Start Start: Fuel with This compound AddAcid Add 1M HCl to Separatory Funnel Start->AddAcid Mix Shake and Vent AddAcid->Mix Separate Allow Layers to Separate Mix->Separate DrainAq Drain Aqueous Layer (Red) Separate->DrainAq Wash Wash with Water/Brine DrainAq->Wash CheckColor Check Fuel Color Wash->CheckColor CheckColor->AddAcid Incomplete Removal End End: Decolorized Fuel CheckColor->End Sufficiently Decolorized

Caption: Experimental workflow for acid wash removal.

Troubleshooting Logic for Emulsion Formation

G Troubleshooting Emulsion Formation Start Stable Emulsion Forms AddBrine Add Saturated NaCl (Brine) Start->AddBrine GentleMix Gently Swirl AddBrine->GentleMix CheckSeparation1 Does it Separate? GentleMix->CheckSeparation1 LetStand Let it Stand (e.g., 30 mins) CheckSeparation1->LetStand No Success Problem Resolved: Continue Extraction CheckSeparation1->Success Yes CheckSeparation2 Does it Separate? LetStand->CheckSeparation2 Centrifuge Centrifuge the Mixture CheckSeparation2->Centrifuge No CheckSeparation2->Success Yes Centrifuge->Success Failure Consider Alternative Separation Method

Caption: Troubleshooting flowchart for emulsion issues.

References

Validation & Comparative

A Comparative Guide to the Full Method Validation for the Quantitative Analysis of Solvent Yellow 124 in Kerosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Solvent Yellow 124 in kerosene. The focus is on providing objective performance data and detailed experimental protocols to aid researchers and scientists in selecting the most appropriate method for their specific needs.

Introduction

This compound is a yellow azo dye used as a fiscal marker in the European Union to distinguish between heating oil (kerosene) and higher-taxed motor diesel fuel.[1] Its accurate quantification is crucial for regulatory compliance and to prevent fuel fraud. This guide compares the well-established High-Performance Liquid Chromatography (HPLC) method, considered the EU reference method, with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy.

Method Comparison

The selection of an analytical method depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of the primary methods used for this compound quantification.

Parameter High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Fluorescence Spectroscopy with Chemometrics Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation followed by UV/Vis absorbance detection.Measurement of fluorescence emission after excitation at a specific wavelength, coupled with multivariate data analysis.Separation of volatile compounds followed by mass-based detection.
Sample Preparation Direct injection after filtration.[2]Direct analysis without sample preparation.[3][4]Typically requires derivatization for non-volatile compounds.[5]
Limit of Detection (LOD) 0.020 mg/L[6][7]0.042 mg/L[4]Method dependent, but generally offers high sensitivity.[8]
Limit of Quantification (LOQ) 0.065 mg/L[6][7]Not explicitly stated, but calculable from LOD.Not explicitly stated for this compound.
Repeatability (RSDr) 0.68% at 6 mg/L, 5.4% at 0.12 mg/L[6][7]2.33%[4]High repeatability is achievable.[5]
Reproducibility (RSDR) 3.8% at 6 mg/L, 13.5% at 0.12 mg/L[6][7]Not explicitly stated.High reproducibility is achievable.[5]
Analysis Time ~15 minutes[2]RapidDependent on chromatographic conditions.
Key Advantages Well-validated, official reference method, good precision and accuracy.[6]Rapid, non-destructive, no sample preparation.[3][4]High selectivity and sensitivity, potential for structural elucidation.[8]
Key Disadvantages Requires chromatographic instrumentation and solvents.Requires specialized software for chemometric analysis.May require derivatization for non-volatile analytes like this compound.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and Fluorescence Spectroscopy methods.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Kerosene Sample Filter Filter through 0.45 µm filter Sample->Filter Inject Direct Injection Filter->Inject Column Normal Phase HPLC Column Inject->Column Mobile Phase Detection UV/Vis Detector (410 nm & 450 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Fluorescence_Workflow cluster_0 Sample Analysis cluster_1 Data Acquisition & Analysis Sample Kerosene Sample Spectrometer Place in Spectrofluorometer Sample->Spectrometer EEM Acquire Excitation-Emission Matrix (EEM) Spectrometer->EEM Chemometrics Apply Chemometric Model (e.g., PLS) EEM->Chemometrics Quantification Quantify this compound Chemometrics->Quantification

Caption: Experimental workflow for the Fluorescence Spectroscopy analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This protocol is based on the validated European Union reference method.[6][9]

1. Instrumentation:

  • HPLC system with a gradient pump

  • Normal phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • UV/Vis detector set to 410 nm and 450 nm[9]

  • Autosampler

2. Reagents and Standards:

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized to achieve good separation.[2]

  • This compound analytical standard

  • Xylene for preparation of calibration standards[9]

3. Sample Preparation:

  • Allow the kerosene sample to reach room temperature.

  • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.[2]

4. Calibration:

  • Prepare a series of at least 3 calibration standards of this compound in xylene.[9]

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

5. Analysis:

  • Inject the prepared kerosene sample.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Fluorescence Spectroscopy with Chemometrics

This protocol outlines a rapid, non-destructive method for quantification.[3][4]

1. Instrumentation:

  • Spectrofluorometer capable of acquiring excitation-emission matrices (EEMs).

  • Quartz cuvette.

2. Reagents and Standards:

  • This compound analytical standard.

  • Kerosene (or a similar solvent blank) for preparing standards.

3. Sample Preparation:

  • No sample preparation is required. The kerosene sample can be analyzed directly.

4. Calibration (Chemometric Modeling):

  • Prepare a set of calibration samples with known concentrations of this compound in kerosene.

  • Acquire the EEM for each calibration sample.

  • Develop a quantitative chemometric model (e.g., Partial Least Squares - PLS) that correlates the EEM data to the this compound concentration.

5. Analysis:

  • Acquire the EEM of the unknown kerosene sample.

  • Apply the developed chemometric model to the sample's EEM to predict the concentration of this compound.

Conclusion

The choice of analytical method for the quantification of this compound in kerosene depends on the specific requirements of the analysis. The HPLC-UV/Vis method is the established and validated reference method, offering high precision and accuracy. For applications requiring high throughput and minimal sample preparation, Fluorescence Spectroscopy with chemometrics presents a viable and rapid alternative. While GC-MS is a powerful analytical tool, its application to this compound may be less direct due to the non-volatile nature of the dye. Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most suitable approach for their work.

References

A Guide to Designing an Inter-laboratory Study for the Comparison of Solvent Yellow 124 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing and conducting an inter-laboratory study to compare measurements of Solvent Yellow 124, a dye used as a fiscal marker in fuels.[1] The principles and methodologies outlined here are grounded in international standards to ensure the robustness and validity of the study's findings. This document is intended for researchers, analytical scientists, and professionals in quality control and drug development who are involved in the validation and comparison of analytical methods.

Introduction to Inter-laboratory Studies

Inter-laboratory studies, also known as proficiency tests, are a cornerstone of analytical quality assurance. They serve several critical purposes:

  • Method Validation: To assess the performance characteristics of a new or modified analytical method.

  • Laboratory Performance Evaluation: To compare the results of different laboratories and identify potential biases or areas for improvement.

  • Certification of Reference Materials: To assign a consensus value to a reference material based on the results from a network of competent laboratories.

The design and execution of such studies are guided by international standards, primarily the ISO 5725 series, "Accuracy (trueness and precision) of measurement methods and results."[2][3][4]

Experimental Protocol: HPLC Analysis of this compound

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the quantitative analysis of this compound in fuel matrices. Below is a detailed protocol synthesized from established methods.

2.1. Principle

The method involves the direct injection of the fuel sample, separation of this compound from other components on a normal-phase HPLC column, and quantification using a UV-Vis detector.[5]

2.2. Reagents and Materials

  • This compound standard: Certified reference material of known purity.

  • Xylene: HPLC grade, for preparation of calibration standards.[6]

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized to achieve good separation.

  • Diesel Fuel: Blank matrix for preparing spiked samples.

2.3. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.

  • Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.4. Chromatographic Conditions

  • Mobile Phase: A gradient elution may be employed for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelengths: 410 nm and 450 nm.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

2.5. Calibration

A three-point calibration curve is typically prepared by dissolving the this compound standard in xylene.[6] The calibration curve should bracket the expected concentration range of the samples. The curve is often forced through the origin.[6]

2.6. Sample Preparation

Fuel samples are typically filtered through a 0.45 µm syringe filter before direct injection into the HPLC system.

Inter-laboratory Study Design

The following workflow outlines the key stages in organizing and conducting an inter-laboratory study for this compound measurement.

InterLaboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase P1 Define Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare Study Protocol P2->P3 E1 Prepare & Distribute Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Collect & Tabulate Results E2->E3 A1 Statistical Analysis (ISO 5725) E3->A1 A2 Identify Outliers A1->A2 A3 Calculate Repeatability & Reproducibility A2->A3 A4 Prepare & Distribute Final Report A3->A4

Inter-laboratory study workflow.

Data Presentation and Statistical Analysis

The core of an inter-laboratory study is the statistical analysis of the collected data. This process allows for an objective comparison of the performance of the participating laboratories and the analytical method itself.

4.1. Data Tabulation

The results from all participating laboratories should be compiled into a clear and organized table. The table should include the reported concentrations for each sample, as well as any calculated statistical parameters.

Table 1: Example of Inter-laboratory Comparison Data for this compound (Concentration in mg/L)

Laboratory IDSample 1 (Nominal Value: 0.12 mg/L)Sample 2 (Nominal Value: 6.0 mg/L)Sample 3 (Nominal Value: 9.0 mg/L)
Lab 10.1185.958.92
Lab 20.1226.029.05
Lab 30.1155.898.85
Lab 40.1256.109.15
Lab 50.1195.988.98
............
Lab 260.1216.019.01
Mean [Calculated Mean] [Calculated Mean] [Calculated Mean]
Repeatability (sr) [Calculated sr] [Calculated sr] [Calculated sr]
Reproducibility (sR) [Calculated sR] [Calculated sR] [Calculated sR]

Note: The data in this table is illustrative. The actual data would be populated from the study results.

4.2. Statistical Analysis Workflow

The statistical analysis of the data should follow the procedures outlined in ISO 5725. This involves checking for outliers and then calculating key precision metrics.

Statistical_Analysis_Workflow cluster_data_scrutiny Data Scrutiny cluster_precision_calculation Precision Calculation cluster_reporting Reporting S1 Visual Inspection of Data (e.g., Box Plots) S2 Outlier Testing (Cochran's & Grubbs' Tests) S1->S2 C1 Calculate Mean for Each Lab & Sample S2->C1 C2 Calculate Repeatability Variance (s²r) C1->C2 C3 Calculate Between-Laboratory Variance (s²L) C1->C3 C4 Calculate Reproducibility Variance (s²R = s²r + s²L) C2->C4 C3->C4 R1 Tabulate s_r and s_R for each concentration level C4->R1 R2 Assess relationship between precision and concentration R1->R2

Statistical analysis workflow based on ISO 5725.

4.3. Key Performance Indicators

  • Repeatability Standard Deviation (sr): This measures the variability of results obtained by the same operator, on the same equipment, in the same laboratory, over a short period.

  • Reproducibility Standard Deviation (sR): This measures the variability of results obtained in different laboratories. A validation study for the European Union's reference method found that at a concentration of 0.12 mg/L, the repeatability and between-laboratory standard deviations were of the same order.[6] At 6 mg/L, the reproducibility standard deviation was found to be 0.23 mg/L.[6]

  • Outliers: Statistical tests, such as Cochran's test for variances and Grubbs' test for means, are used to identify laboratories with results that are significantly different from the others.[1] These outliers may be excluded from the calculation of the final precision estimates, but the reasons for their exclusion should be investigated.

Conclusion

References

Comparative Analysis of HPLC versus GC-MS for the Detection of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Solvent Yellow 124. This document is intended for researchers, scientists, and professionals in analytical chemistry and fuel quality control, offering a detailed look at the methodologies, performance, and applicability of each technique for this specific analyte.

Introduction to this compound

This compound (SY124) is a yellow azo dye that has been used in the European Union as a fuel marker since August 2002.[1] Known as the "Euromarker," it is added to fuels with lower tax rates, such as heating oil and diesel for agricultural use, to distinguish them from higher-taxed motor diesel fuel.[1][2] The typical concentration is around 6-7 mg/L.[1] The dye's chemical structure is designed to be difficult to remove economically, thus deterring fuel fraud.[1] While simple field tests involving acid extraction can detect the dye at levels as low as 0.3 ppm, accurate quantification for regulatory enforcement requires robust and precise analytical techniques.[1]

Principles of the Analyzed Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.[3][4] The process involves pumping a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[5] Each component in the sample interacts slightly differently with the stationary phase, causing them to flow at different speeds and thus separate. A detector measures the components as they exit the column.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition.[5] The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing highly specific identification.[4]

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound is dictated primarily by the physicochemical properties of the dye. SY124 is a large, non-volatile, and thermally sensitive molecule, which makes HPLC the overwhelmingly preferred method for its direct quantification.

Applicability and Suitability:

  • HPLC: This is the standard and most widely employed technique for analyzing SY124 and other similar azo dyes.[3][6] Its ability to analyze non-volatile and thermally labile compounds at ambient or slightly elevated temperatures makes it perfectly suited for the direct, quantitative analysis of the intact dye molecule in fuel samples.[3][7] The European Union's reference method for SY124 determination is based on HPLC.[8][9]

  • GC-MS: Direct analysis of intact this compound by GC-MS is challenging and generally not recommended.[3] The high temperatures required for vaporization in the GC inlet would likely cause the dye to degrade, meaning the analysis would not measure the intact molecule.[3] Therefore, GC-MS is not suitable for routine quantification of SY124. It may, however, be used as a forensic tool to analyze the byproducts of illegal fuel "laundering" where the dye has been chemically removed or degraded.[10]

Performance and Data Presentation:

The quantitative performance of HPLC for the analysis of this compound is well-established. Due to the unsuitability of GC-MS for direct analysis, a direct quantitative comparison is not feasible. The following tables summarize the performance of the HPLC method and provide a qualitative comparison between the two techniques for this specific application.

Table 1: Performance Characteristics of HPLC for this compound Analysis

ParameterTypical ValueSource
Limit of Detection (LOD) 0.05 mg/L - 0.77 mg/L[11]
Limit of Quantification (LOQ) 1.88 mg/L - 2.55 mg/L[11]
Linearity (R²) > 0.99[11]
Reproducibility (RSD) 0.021 mg/L (at 0.12 mg/L)
Analysis Time ~15 minutes[11]

Note: A fluorescence spectroscopy-based method has reported a lower LOD of 0.042 mg/L, but this is not a standard HPLC-UV configuration.[12]

Table 2: Qualitative Comparison of HPLC and GC-MS for SY124 Detection

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile, thermally unstable SY124.Poor for intact SY124 due to thermal degradation.[3]
Sample Preparation Simple; often just filtration before direct injection.Complex; would require derivatization (not standard).
Primary Application Routine quantification and identification of SY124 in fuel.[13]Forensic analysis of degradation byproducts.[10]
Standardization Is the basis for the official EU reference method.Not a standard method for SY124 quantification.
Analysis Speed Typically 10-60 minutes per sample.[7]Potentially faster for volatile compounds, but not applicable here.[7]
Detector Typically UV-Vis (e.g., at 410 nm and 450 nm).[8]Mass Spectrometer (provides structural information).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative example for the determination of this compound in diesel fuel.

  • Sample Preparation:

    • Allow the fuel sample to reach ambient temperature.

    • For quantitative analysis, prepare a series of calibration standards of SY124 in a suitable solvent like xylene or toluene, covering the expected concentration range (e.g., 0.5 mg/L to 10 mg/L).[8][11]

    • Filter the fuel sample and calibration standards through a 0.45 µm syringe filter directly into an HPLC vial.[11] No other enrichment is typically necessary.[14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A normal-phase silica column, such as an Agilent Zorbax Rx-SIL (250 mm x 4.6 mm, 5 µm particle size), is commonly used.[11]

    • Mobile Phase: An isocratic or gradient mixture of solvents like hexane, toluene, and ethyl acetate.[11] The composition should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Injection Volume: 10 - 20 µL.

    • Detector: UV-Vis detector monitoring at both 410 nm and 450 nm for confirmation and quantification.[8]

  • Analysis and Quantification:

    • Inject the prepared standards to generate a calibration curve. Linearity is confirmed if the R² value is >0.99.[11]

    • Inject the prepared fuel samples.

    • Identify the SY124 peak based on its retention time compared to the standards.

    • Quantify the concentration of SY124 in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

As established, GC-MS is not suitable for the direct quantification of intact SY124. The following outlines a conceptual approach for the forensic analysis of fuel laundering byproducts.

  • Objective: To identify degradation products of SY124 or laundering materials (e.g., acids, adsorbents) in a fuel sample, not to quantify the original dye.[10]

  • Sample Preparation:

    • The sample may be a liquid with acidic sediment.[10]

    • Extraction may be required to isolate specific non-fuel components.

    • Automated Thermal Desorption (ATD) can be used to introduce volatile components from the sample's headspace into the GC-MS.[10]

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp (e.g., starting at 60°C and ramping to 300°C) to elute compounds of varying volatility.

    • Mass Spectrometer: Operated in full scan mode to identify unknown compounds in the sample by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods described.

HPLC_Workflow sample Fuel Sample prep Filter through 0.45 µm Syringe Filter sample->prep Step 1 hplc_vial HPLC Vial prep->hplc_vial Step 2 autosampler Autosampler Injection hplc_vial->autosampler Step 3 hplc_column HPLC Column (Normal Phase) autosampler->hplc_column Separation detector UV-Vis Detector (410 & 450 nm) hplc_column->detector Detection data Data Acquisition & Quantification detector->data Analysis

Caption: HPLC-UV workflow for the direct quantification of this compound.

GCMS_Workflow sample Suspect Fuel Sample prep Headspace Sampling or Extraction sample->prep Step 1 gc_inlet GC Inlet (High Temp) prep->gc_inlet Step 2 degradation Thermal Degradation of Intact SY124 gc_inlet->degradation gc_column GC Column gc_inlet->gc_column Separation of Volatiles ms Mass Spectrometer (Full Scan) gc_column->ms Detection data Identify Degradation Products ms->data Analysis

Caption: Conceptual GC-MS workflow highlighting the challenge of thermal degradation.

Conclusion

For the routine analysis and quantification of intact this compound in fuel matrices, HPLC is unequivocally the superior and appropriate method . It is robust, reliable, and forms the basis of official regulatory methods.[8] Its ability to handle non-volatile and thermally labile compounds without derivatization or degradation makes it the industry standard.[3]

GC-MS is not a suitable technique for the direct quantification of this compound due to the high probability of thermal degradation at GC operating temperatures.[3] Its application is more specialized, best reserved for forensic investigations to identify the chemical traces left behind by illegal fuel laundering activities.[10] Therefore, for any laboratory tasked with ensuring compliance and accurately measuring SY124 concentrations, HPLC is the only recommended technique.

References

Scientific comparison of Solvent Yellow 124 and the new Euromarker ACCUTRACE™ Plus

Author: BenchChem Technical Support Team. Date: December 2025

A transition in fuel marking technology, driven by the need for enhanced security and environmental considerations, has led to the replacement of Solvent Yellow 124 with ACCUTRACE™ Plus as the new Euromarker. This guide provides a detailed scientific comparison of these two fuel markers, offering insights into their chemical properties, performance characteristics, and the analytical methodologies for their detection. This information is intended for researchers, scientists, and professionals in the fuel and drug development industries.

Introduction: The Rationale for Change

For many years, this compound served as the standard Euromarker to distinguish between taxed and untaxed fuels, aiding in the prevention of fuel fraud.[1][2] However, concerns over its susceptibility to removal through "laundering" techniques and potential environmental issues prompted the European Commission to seek a more robust and safer alternative.[1][2] ACCUTRACE™ Plus was selected as the replacement due to its superior resistance to fraudulent removal and improved environmental profile.[1][3] The official transition to ACCUTRACE™ Plus was mandated by January 18, 2024.[2][4]

Chemical and Physical Properties

A fundamental difference between the two markers lies in their chemical composition. This compound is a yellow azo dye, while the active component of ACCUTRACE™ Plus is butoxybenzene, a colorless aromatic ether.[1][5] This change in chemical structure is a key factor in the enhanced performance of the new marker.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundACCUTRACE™ Plus
Chemical Name N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)anilineButoxybenzene (active component)
CAS Number 34432-92-3[5]1126-79-0 (for Butoxybenzene)
Molecular Formula C₂₂H₃₁N₃O₂[5]C₁₀H₁₄O (for Butoxybenzene)
Appearance Yellow, viscous liquidColorless liquid
Solubility Soluble in nonpolar solvents like diesel and gasoline; Insoluble in water.[6]Soluble in hydrocarbon fuels.

Performance Characteristics

The primary driver for replacing this compound was its inadequate resistance to fraudulent removal. ACCUTRACE™ Plus was specifically designed to be more difficult to remove from fuel, thus offering a more secure marking solution.

Table 2: Performance Comparison

Performance MetricThis compoundACCUTRACE™ Plus
Laundering Resistance Susceptible to removal by various laundering techniques.[3]Highly resistant to common chemical and physical removal methods.[3]
Dosing Level in Fuel Approximately 6-7 mg/L.[5]9.5 - 14.25 mg/L of butoxybenzene.
Visual Detectability Imparts a yellow color to the fuel.Colorless in fuel.
Environmental Concerns Concerns raised about the azo dye chemistry.[3]Considered to have a better environmental profile.[3]
Cost Less expensive.3-4 times more expensive than this compound.

Analytical Detection Methodologies

The distinct chemical natures of this compound and ACCUTRACE™ Plus necessitate different analytical approaches for their detection and quantification in fuel.

This compound: High-Performance Liquid Chromatography (HPLC)

The standard method for the quantitative analysis of this compound in fuel is High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][7]

Table 3: Analytical Parameters for this compound (HPLC)

ParameterValue
Limit of Detection (LOD) 0.020 mg L⁻¹[8]
Limit of Quantification (LOQ) 0.065 mg L⁻¹[8]
Reproducibility (at 6 mg L⁻¹) 3.8% (Relative Standard Deviation)[8]
Reproducibility (at 0.12 mg L⁻¹) 13.5% (Relative Standard Deviation)[8]
ACCUTRACE™ Plus: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatile nature and lack of a strong chromophore, the preferred method for the detection and quantification of butoxybenzene, the active component of ACCUTRACE™ Plus, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[9][10] Two-dimensional GC (GCxGC) is often employed to enhance separation from the complex fuel matrix.[11]

Table 4: Analytical Parameters for ACCUTRACE™ Plus (GC-MS)

ParameterValue
Limit of Detection (LOD) 2.8 µg/L[3]
Limit of Quantification (LOQ) 9.2 µg/L[3]
Intraday Repeatability (at 0.1 mg/L) 0.8% - 1.8%[3]
Interday Repeatability (at 0.1 mg/L) 1.4%[3]
Recovery in Spiked Samples 93% - 117% (in diesel and gasoline)[3]

Experimental Protocols

HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size.[7]

  • Mobile Phase: A gradient of hexane, toluene, and ethyl acetate.[7]

  • Detection: UV-Vis detector set at an appropriate wavelength for this compound.

  • Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection.[7]

GC-MS Method for ACCUTRACE™ Plus
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A two-dimensional GC setup with a Deans switch is often utilized for enhanced separation.[10][12]

  • Columns: A common column combination for 2D-GC is a non-polar column in the first dimension and a more polar column in the second dimension.

  • Carrier Gas: Helium or Hydrogen.[12]

  • Injection: Direct injection of the fuel sample.[10]

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Sample Preparation: Generally, no sample preparation is required.[3]

Visualizing the Process and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_Marking Fuel Marking Process Marker_Injection Marker Injection (at refinery/terminal) Fuel_Distribution Fuel Distribution Marker_Injection->Fuel_Distribution Marked Fuel Field_Sampling Field Sampling (e.g., at gas stations) Fuel_Distribution->Field_Sampling Lab_Analysis Laboratory Analysis Field_Sampling->Lab_Analysis Compliance_Check Compliance Check Lab_Analysis->Compliance_Check

Fuel Marking and Compliance Workflow

cluster_Transition Euromarker Transition SY124 This compound (Previous Euromarker) Reason Reasons for Change: - Laundering Vulnerability - Environmental Concerns SY124->Reason APlus ACCUTRACE™ Plus (New Euromarker) Reason->APlus Transition to

Transition from this compound to ACCUTRACE™ Plus

cluster_Structures Chemical Structure Comparison SY124_Struct This compound (Azo Dye Structure) APlus_Struct Butoxybenzene (Active component of ACCUTRACE™ Plus)

Comparison of Chemical Structures

Conclusion

The transition from this compound to ACCUTRACE™ Plus marks a significant advancement in fuel marking technology. ACCUTRACE™ Plus offers a more secure and environmentally conscious solution for preventing fuel fraud. The distinct chemical properties of these two markers necessitate different, highly specialized analytical techniques for their detection and quantification. While this compound is readily analyzed by HPLC, the colorless and more robust nature of ACCUTRACE™ Plus requires the sensitivity and selectivity of GC-MS. This guide provides a foundational scientific comparison to aid researchers and professionals in understanding the key differences and analytical considerations for these two important fuel markers.

References

A New Era in Fuel Marking: A Comparative Guide to Alternatives for Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Solvent Yellow 124 has been the go-to chemical marker for identifying tax-rebated fuels. However, concerns over its susceptibility to fraudulent removal and environmental impact have prompted a shift towards more robust and secure alternatives. This guide provides a comprehensive comparison of this compound and its primary replacement in the European Union, ACCUTRACE™ Plus, offering researchers, scientists, and industry professionals a detailed overview of their performance characteristics, supported by experimental data and protocols.

The landscape of fuel marking is undergoing a significant transformation. As of January 18, 2024, the European Union has mandated the replacement of this compound with ACCUTRACE™ Plus as the official Euromarker.[1][2][3] This decision was driven by the need for a marker that is more resistant to laundering techniques and addresses environmental concerns associated with the previous dye.[4] ACCUTRACE™ Plus, manufactured by Dow, has as its active component butoxybenzene (CAS 1126-79-0).[4][5] This colorless marker offers a more sophisticated and secure method for fuel identification.

Performance Comparison: this compound vs. ACCUTRACE™ Plus

A direct quantitative comparison of the performance of these two markers is crucial for understanding the advantages of the new Euromarker. The following table summarizes key performance indicators based on available data.

Performance ParameterThis compoundACCUTRACE™ Plus (Butoxybenzene)Key Advantages of ACCUTRACE™ Plus
Chemical Type Azo DyeSubstituted BenzeneMore complex to remove from fuel.
Appearance Yellow DyeColorlessInvisible to the naked eye, preventing simple visual identification and removal.[2][6]
Laundering Resistance Susceptible to removal through various methods.Highly resistant to known laundering techniques.[4][7][8][9]Enhanced security against fuel fraud.
Detection Method Visual, Spectrophotometry, HPLC[7][8]GC-MS, 2D-GC/MS, HPLC[5][6][7][10][11]More sophisticated detection methods provide higher sensitivity and specificity.
Limit of Detection (LOD) ~0.3 ppm (visual/spectrophotometric)As low as 2.8 µg/L (GC-MS)[7][8]Significantly lower detection limits allow for the identification of even trace amounts.
Limit of Quantification (LOQ) Not specified in searchesAs low as 9.2 µg/L (GC-MS)[7][8]Precise quantification of the marker concentration is possible at very low levels.
Dosing Level (EU) 6-7 mg/kg9.5 - 14.25 mg/L of butoxybenzene[5]Standardized dosing for consistent detection.
Environmental Concerns Concerns raised about toxicity.[4]Considered a safer alternative.[8]Reduced environmental impact.

Experimental Protocols

Accurate and reliable detection of fuel markers is paramount for enforcement. The following are detailed methodologies for the analysis of both this compound and ACCUTRACE™ Plus.

Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in fuel samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of organic solvents like acetonitrile and water, or methanol and water, in an isocratic or gradient elution.

  • Detection: The UV-Vis detector is set to the wavelength of maximum absorbance for this compound, which is around 410 nm.

  • Sample Preparation: Fuel samples are typically diluted with a suitable solvent (e.g., acetonitrile) and filtered before injection.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the fuel sample.

Analysis of ACCUTRACE™ Plus (Butoxybenzene) using Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for the highly sensitive and specific detection and quantification of butoxybenzene in fuel. Two-dimensional GC (2D-GC/MS) is often preferred for complex matrices like diesel to enhance separation and reduce matrix interference.[11]

  • Instrumentation: A GC system coupled with a Mass Spectrometer. A flame ionization detector (FID) can be used in conjunction with the MS in a 2D-GC setup.[7][11]

  • Sample Injection: Direct injection of the fuel sample without extensive preparation.[11]

  • GC Columns:

    • 1D-GC: A non-polar or mid-polar column is suitable.

    • 2D-GC (Heart-cutting): A common setup involves a non-polar first-dimension column and a polar second-dimension column for enhanced separation of butoxybenzene from the fuel matrix.[7][10]

  • Carrier Gas: Helium or Hydrogen.[10]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the components of the fuel. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity, monitoring characteristic ions of butoxybenzene (e.g., m/z 94 and 150).[10]

  • Quantification: A calibration curve is prepared by spiking unmarked fuel with known concentrations of butoxybenzene.[7][10]

Logical Workflow for Alternative Selection

The process of selecting and implementing a new fuel marker involves several key stages, from initial research to full-scale deployment and monitoring.

G cluster_0 Phase 1: Identification & Evaluation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Implementation & Monitoring cluster_3 Outcome a Identify Need for Alternative (e.g., Laundering, Environmental) b Research Potential Alternatives a->b c Initial Laboratory Screening (Solubility, Stability, etc.) b->c d Quantitative Performance Analysis (Laundering Resistance, Detection Limits) c->d e Develop & Validate Analytical Methods (GC-MS, HPLC) d->e f Field Trials & Pilot Studies e->f g Regulatory Approval & Mandate f->g h Full-Scale Deployment g->h i Continuous Monitoring & Enforcement h->i j Secure & Effective Fuel Marking System i->j

References

Assessing Cross-Reactivity of Commercial Dyes in Solvent Yellow 124 Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical methods used for the determination of Solvent Yellow 124 (SY124), the European Union's Euromarker for distinguishing between taxed and untaxed fuel. A critical aspect of these analytical methods is their ability to accurately quantify SY124 in the presence of other commercial dyes and markers used for fiscal or branding purposes. This document summarizes the available data on the cross-reactivity of several commercial dyes in the reference HPLC-UV/Vis method for SY124 analysis and provides detailed experimental protocols to aid researchers in developing and validating their own analytical procedures.

Executive Summary

The official EU reference method for the analysis of this compound, a high-performance liquid chromatography (HPLC) method with UV/Vis detection, has been shown to be highly specific for SY124, even in the presence of various other commercial fuel dyes. A comprehensive European inter-laboratory validation study concluded that while potential for interfering peaks exists, particularly at the 410 nm detection wavelength, these can be reliably identified and resolved based on their retention time and UV-Vis spectral data.[1] This guide details the findings of this validation and presents methodologies for the simultaneous analysis of SY124 and other common fuel dyes, providing a framework for robust and accurate quantification.

Data Presentation: Cross-Reactivity of Commercial Dyes

An extensive validation study of the EU's reference method for this compound determination involved the analysis of fuel samples spiked with various national dyes and markers to assess potential interferences.[1][2] The study concluded that the method is specific enough for SY124 without significant interference from the tested dyes.[1] While interfering peaks can occur, they are identifiable by their unique retention times and UV spectra.[1]

The following table summarizes the commercial dyes that were tested for cross-reactivity in the validation study.

Commercial Dye/MarkerChemical Class (if known)Finding of Interference Study
Dyeguard Red 161Single AzoNo significant interference reported in the EU validation study.[1]
Dyeguard Red CAzoNo significant interference reported in the EU validation study.[1]
Dyeguard Blue 79RAnthraquinoneNo significant interference reported in the EU validation study.[1]
Solvent Red 24DiazoNo significant interference reported in the EU validation study.[1]
QuinizarinAnthraquinoneNo significant interference reported in the EU validation study.[1]
Dyeguard Green DL (33)MixtureNo significant interference reported in the EU validation study.[1]
Coumarin-No significant interference reported in the EU validation study.[1]
Solvent Red 19AzoCan be chromatographically separated from SY124.[3][4][5][6]
Solvent Blue 35AnthraquinoneCan be chromatographically separated from SY124.[3]

Experimental Protocols

Reference HPLC-UV/Vis Method for this compound

This method is based on the validated European Union's reference method for the determination of this compound in gas oil.[1]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector.

  • Column: A non-polar column such as a C18 or a silica column can be used. For example, an Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size has been shown to be effective.[3]

  • Mobile Phase: A mixture of non-polar and polar solvents. A common mobile phase is a gradient of hexane, toluene, and ethyl acetate.[3] For example, a gradient starting with a hexane/toluene mixture and transitioning to a toluene/ethyl acetate mixture can be employed.[3]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 20 - 100 µL.

  • Detection Wavelengths: Primary detection at 410 nm and a secondary, confirmatory wavelength at 450 nm for SY124.[1] Other dyes can be monitored at their respective maximum absorbance wavelengths (e.g., 535 nm for Solvent Red 19 and 650 nm for Solvent Blue 35).[3]

  • Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection into the HPLC system.[3]

  • Calibration: A multi-point calibration curve is constructed using certified reference standards of this compound in a suitable solvent like xylene.[1]

Simultaneous Determination of this compound, Solvent Red 19, and Solvent Blue 35

A specific HPLC method has been developed for the simultaneous analysis of these three dyes in diesel fuel.[3]

  • Column: Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size.[3]

  • Mobile Phase Gradient:

    • 0-2 min: Hexane/Toluene (30/70 v/v)

    • 2-8 min: Gradient to Toluene/Ethyl Acetate (93/7 v/v)

    • 8-13 min: Hold Toluene/Ethyl Acetate (93/7 v/v)

    • Followed by column re-equilibration with the initial mobile phase.[3]

  • Detection Wavelengths:

    • This compound: 390 nm[3]

    • Solvent Red 19: 535 nm[3]

    • Solvent Blue 35: 650 nm[3]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the assessment of dye cross-reactivity in this compound analysis.

Cross_Reactivity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_conclusion Conclusion start Start: Fuel Sample Collection spike Spiking with Commercial Dyes start->spike filter Filtration (0.45 µm) spike->filter hplc HPLC Separation filter->hplc uv_vis UV/Vis Detection (410 nm & 450 nm) hplc->uv_vis chromatogram Chromatogram Analysis uv_vis->chromatogram retention Compare Retention Times chromatogram->retention spectrum Compare UV/Vis Spectra chromatogram->spectrum quantify Quantify SY124 retention->quantify spectrum->quantify interference Assess Interference quantify->interference

Caption: Experimental workflow for assessing the cross-reactivity of commercial dyes.

Signaling_Pathway_Analogy cluster_input Input Signal cluster_receptor Analytical 'Receptor' cluster_transduction Signal Transduction (Separation) cluster_response Cellular Response (Detection) SY124 This compound HPLC_Column HPLC Column SY124->HPLC_Column OtherDye Other Commercial Dye OtherDye->HPLC_Column Separation Differential Retention HPLC_Column->Separation Elution Sequential Elution Separation->Elution Detector_SY124 Specific Detection (SY124) Elution->Detector_SY124 t_R(SY124) Detector_Other Detection of Other Dye Elution->Detector_Other t_R(Other)

Caption: Logical relationship of dye separation in HPLC, analogous to a signaling pathway.

References

A Comparative Guide to Certified Reference Materials for Fuel Markers: Solvent Yellow 124 vs. ACCUTRACE™ Plus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Yellow 124, the former "Euromarker" used for identifying tax-rebated fuels, and its successor, ACCUTRACE™ Plus. The transition to a new marker was driven by the need for a more robust and environmentally sound solution. This document details the sourcing of certified reference materials (CRMs) for this compound, compares its performance characteristics with ACCUTRACE™ Plus, and provides the analytical methodologies for both substances.

Introduction: The Evolution of Fuel Markers

Fuel markers are chemical substances added to fuels to distinguish between different grades and tax categories. For years, this compound was the mandated Euromarker. However, concerns over its susceptibility to removal through "laundering" techniques and potential environmental issues prompted the European Union to seek a more secure alternative.[1][2] As of January 18, 2024, ACCUTRACE™ Plus has been implemented as the new, more robust Euromarker.[1][3] This change necessitates updated analytical procedures and reference standards for regulatory compliance and quality control.

Certified Reference Materials for this compound

Despite its replacement for new fuel marking, CRMs for this compound remain essential for the analysis of legacy fuel samples and for forensic purposes. Several reputable suppliers provide these materials.

Table 1: Certified Reference Materials for this compound

Product NameSupplierCertified PropertyCertified Value
ERM-AC316aEuropean Commission (JRC)Purity95.0 ± 1.2 % m/m
ERM-EF318kEuropean Commission (JRC)Mass fraction in gas oil8.7 ± 0.1 mg/kg
Analytical StandardSigma-AldrichPurity (HPLC)≥98.0%
Technical GradeLGC StandardsVaries by batchVaries by batch

The New Euromarker: ACCUTRACE™ Plus

ACCUTRACE™ Plus, developed by Dow, is a more advanced fuel marker designed to be resistant to common removal techniques.[4][5][6] Its active component is butoxybenzene.[2][7] The colorless nature of ACCUTRACE™ Plus requires a red dye to be added to the fuel for visual identification.[3]

Performance Comparison: this compound vs. ACCUTRACE™ Plus

The primary driver for replacing this compound was its vulnerability to fraudulent removal. ACCUTRACE™ Plus has demonstrated superior resilience to these laundering techniques.[5][8]

Table 2: Performance and Analytical Comparison

FeatureThis compoundACCUTRACE™ Plus
Resistance to Removal Susceptible to laundering through various methods.Highly resistant to known removal techniques.[5][6][8]
Environmental Concerns Concerns raised about its toxicity.[2][4]Considered a safer alternative.[4]
Analytical Method High-Performance Liquid Chromatography (HPLC) with UV detection.[9]Gas Chromatography-Mass Spectrometry (GC-MS).[7][10]
Limit of Detection (LOD) 0.020 mg L⁻¹ in gas oil.[11]2.8 µg/L in diesel.[10]
Limit of Quantification (LOQ) 0.065 mg L⁻¹ in gas oil.[11]9.2 µg/L in diesel.[10]
Repeatability (RSDr) 0.68% at 6 mg L⁻¹; 5.4% at 0.12 mg L⁻¹.[11]1.4% (interday) at 0.1 mg/L.[10]
Reproducibility (RSDR) 3.8% at 6 mg L⁻¹; 13.5% at 0.12 mg L⁻¹.[11]Not available

Experimental Protocols

Accurate quantification of fuel markers is critical for regulatory enforcement. The following are summaries of the established analytical methods for both this compound and ACCUTRACE™ Plus.

Analysis of this compound via HPLC-UV (EU Reference Method)

This method is designed for the quantitative determination of this compound in gas oil.

1. Sample Preparation:

  • Samples are typically diluted with a suitable solvent, such as xylene, to bring the concentration within the calibration range.

2. HPLC System and Conditions:

  • Column: A normal-phase silica column is commonly used.

  • Mobile Phase: A mixture of n-heptane and 2-propanol is a typical mobile phase.

  • Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.

  • Injection Volume: A fixed volume, such as 20 µL, is injected.

  • Detection: UV detection is performed at two wavelengths, 410 nm and 450 nm.[12]

3. Calibration:

  • A multi-point calibration curve is generated using certified reference materials of this compound in the appropriate matrix. The curve is typically forced through the origin.[12]

4. Quantification:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analysis of ACCUTRACE™ Plus (Butoxybenzene) via GC-MS

This method provides a sensitive and selective means for the determination of butoxybenzene in fuels.

1. Sample Preparation:

  • Samples can often be analyzed directly or after dilution with a suitable solvent like xylene.

2. GC-MS System and Conditions:

  • GC Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.

  • Injection: A split/splitless injector is typically used.

  • Temperature Program: A temperature gradient is employed to ensure good separation of butoxybenzene from the fuel matrix.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of butoxybenzene.

3. Calibration:

  • A calibration curve is prepared using standards of butoxybenzene in a fuel matrix free of the marker.

4. Quantification:

  • The concentration of butoxybenzene is calculated based on the peak area of the target ion and the calibration curve. The method has demonstrated excellent linearity with a correlation coefficient (R²) >0.9999.[10]

Visualizing the Workflow

The following diagrams illustrate the key workflows for utilizing certified reference materials and performing the analysis of these fuel markers.

crm_selection_workflow cluster_start Start cluster_sourcing Sourcing cluster_application Application cluster_end End start Define Analytical Need (e.g., quantify SY124 in legacy fuel) identify_suppliers Identify CRM Suppliers (e.g., LGC, Sigma-Aldrich, JRC) start->identify_suppliers request_coa Request/Download Certificate of Analysis (CoA) identify_suppliers->request_coa evaluate_crm Evaluate CRM Specifications (Purity, Uncertainty, Matrix) request_coa->evaluate_crm evaluate_crm->identify_suppliers Does Not Meet Requirements prepare_standards Prepare Calibration Standards evaluate_crm->prepare_standards CRM Meets Requirements method_validation Perform Method Validation/ Quality Control prepare_standards->method_validation analyze_samples Analyze Samples method_validation->analyze_samples report_results Report Results with Traceability to CRM analyze_samples->report_results

Caption: Workflow for the selection and application of a Certified Reference Material.

analytical_workflows cluster_sy124 This compound Analysis cluster_accutrace ACCUTRACE™ Plus Analysis sy124_sample Fuel Sample (with this compound) sy124_prep Sample Preparation (Dilution with Xylene) sy124_sample->sy124_prep sy124_hplc HPLC-UV Analysis (410 nm & 450 nm) sy124_prep->sy124_hplc sy124_quant Quantification (vs. CRM Calibration Curve) sy124_hplc->sy124_quant sy124_result Concentration of SY124 sy124_quant->sy124_result accutrace_sample Fuel Sample (with ACCUTRACE™ Plus) accutrace_prep Sample Preparation (Direct Injection or Dilution) accutrace_sample->accutrace_prep accutrace_gcms GC-MS Analysis (SIM Mode) accutrace_prep->accutrace_gcms accutrace_quant Quantification of Butoxybenzene (vs. Standard Calibration Curve) accutrace_gcms->accutrace_quant accutrace_result Concentration of Butoxybenzene accutrace_quant->accutrace_result

Caption: Analytical workflows for this compound and ACCUTRACE™ Plus.

References

A comparative study of different solvent systems for the extraction of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different solvent systems for the effective extraction of Solvent Yellow 124, a lipophilic azo dye predominantly used as a fuel marker. This document outlines the theoretical basis for solvent selection, presents a comparative table of potential solvent efficiencies, details a general experimental protocol for extraction, and includes a visual representation of the experimental workflow.

Introduction

This compound is a non-polar molecule, characterized by its high solubility in hydrocarbon-based systems and complete insolubility in water.[1] Its molecular structure, featuring long alkyl chains and aromatic rings, contributes to its hydrophobic nature.[1] The selection of an appropriate solvent is paramount for achieving high extraction efficiency, which is critical for accurate quantification in various analytical applications, including regulatory compliance and quality control.

Comparative Performance of Extraction Solvents

The following table provides a qualitative and predicted quantitative comparison of various solvent systems for the extraction of this compound. The predicted extraction efficiency is based on the polarity of the solvents and the non-polar characteristics of the dye.

Solvent SystemSolvent TypePolarity (Dielectric Constant)Predicted Extraction Efficiency (%)Rationale for Prediction
n-HexaneNon-polar Aliphatic Hydrocarbon~1.995-99%As a non-polar solvent, n-hexane is expected to be highly effective in dissolving the non-polar this compound.
TolueneNon-polar Aromatic Hydrocarbon~2.495-99%The aromatic nature of toluene can enhance solubility through π-π stacking interactions with the aromatic rings of the dye.
Dichloromethane (DCM)Polar Aprotic~9.190-95%While more polar than hexane, DCM is an excellent solvent for a wide range of organic compounds and is expected to be effective.
AcetonePolar Aprotic~20.780-90%Acetone's higher polarity may slightly reduce its efficiency for the highly non-polar this compound compared to hydrocarbons.
Ethyl AcetateModerately Polar~6.085-95%Offers a good balance of polarity and is often used for extracting moderately non-polar compounds.
IsopropanolPolar Protic~19.970-80%The polarity and hydrogen-bonding capability of alcohols may render them less effective for this non-polar dye.
MethanolPolar Protic~32.760-70%Methanol is a highly polar solvent and is expected to have the lowest extraction efficiency for the non-polar this compound.

Experimental Protocol: Solvent Extraction of this compound from a Non-Polar Matrix

This section details a general methodology for the extraction of this compound from a non-polar liquid matrix (e.g., diesel fuel) for subsequent quantitative analysis.

Objective: To extract this compound from a non-polar liquid matrix using a suitable organic solvent for quantification by UV-Vis spectrophotometry or HPLC.

Materials:

  • Sample containing this compound (e.g., 10 mL of marked diesel fuel)

  • Extraction Solvents: n-Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Isopropanol, Methanol

  • Separatory Funnel (50 mL)

  • Volumetric flasks (10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer or HPLC system

  • Anhydrous Sodium Sulfate

  • Glass wool

Procedure:

  • Sample Preparation: Accurately measure 10 mL of the sample containing this compound and place it in a 50 mL separatory funnel.

  • Solvent Addition: Add 10 mL of the selected extraction solvent to the separatory funnel.

  • Extraction: Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic solvent phase containing the extracted dye.

  • Collection of Extract: Carefully drain the lower aqueous layer (if any) and collect the organic layer containing the extracted this compound into a clean, dry beaker.

  • Drying: To remove any residual water, pass the organic extract through a small column containing anhydrous sodium sulfate supported by glass wool into a 10 mL volumetric flask.

  • Dilution and Analysis: Dilute the extract to the mark with the extraction solvent. The concentration of this compound in the extract can then be determined using a UV-Vis spectrophotometer (measuring absorbance at its λmax, around 410 nm) or by HPLC with a suitable detector.

  • Repeatability: Repeat the extraction process with each of the selected solvents to compare their efficiencies. The extraction efficiency can be calculated by comparing the amount of dye extracted to the known initial amount in the sample.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the comparative study of solvent extraction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_solvents Solvent Systems start Start sample_prep Sample Preparation (10 mL of marked fuel) start->sample_prep add_solvent Add Extraction Solvent (10 mL) sample_prep->add_solvent shake Vigorous Shaking (2 min) add_solvent->shake s1 n-Hexane s2 Toluene s3 Dichloromethane s4 Acetone s5 Ethyl Acetate s6 Isopropanol s7 Methanol separate Phase Separation shake->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry analyze Quantitative Analysis (UV-Vis/HPLC) dry->analyze compare Compare Solvent Efficiencies analyze->compare end End compare->end

Caption: Experimental workflow for the comparative extraction of this compound.

Conclusion

The choice of solvent significantly impacts the extraction efficiency of this compound. Based on its non-polar nature, non-polar solvents such as n-hexane and toluene are predicted to be the most effective extraction solvents. Moderately polar solvents like ethyl acetate and dichloromethane also offer good alternatives. The selection of the optimal solvent will depend on the specific requirements of the analytical method, including considerations of cost, safety, and environmental impact. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies and validate the most suitable solvent system for their specific application.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of Solvent Yellow 124, a dye used as a fiscal marker in fuels. The selection of an appropriate analytical technique is paramount for ensuring regulatory compliance and accurate quantification. This document focuses on the accuracy and precision of commonly employed methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The most prevalent methods for the analysis of this compound and other azo dyes include High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.[1][2][3] Liquid chromatography-based methods, particularly HPLC-UV and LC-MS, are dominant for the analysis of these dyes.[1][3]

Data Presentation

The following table summarizes the quantitative performance data for the validated European Union's reference method for this compound determination in gas oil and kerosene, which is based on HPLC.

ParameterConcentrationValueUnit
Accuracy (Bias) 0.12 to 9Method found to be without significant bias-
Precision (Repeatability Relative Standard Deviation) 60.68%
0.125.4%
Precision (Reproducibility Relative Standard Deviation) 63.8%
0.1213.5%
Limit of Detection (LOD) -0.020mg L⁻¹
Limit of Quantification (LOQ) -0.065mg L⁻¹

Data sourced from the validation of the European Union's reference method.[4][5]

While specific quantitative data for GC-MS and spectrophotometry for this compound is less detailed in the provided search results, general characteristics can be outlined:

  • GC-MS: This technique offers high sensitivity and selectivity, making it suitable for the detection of trace levels and for confirmatory analysis.[2] A new GC-MS method has been developed for the replacement marker for this compound, highlighting its applicability in fuel analysis.[6]

  • Spectrophotometry: This method is simpler and more cost-effective but generally provides lower sensitivity and specificity compared to chromatographic techniques.[2] It can be used for rapid screening purposes.

Experimental Protocols

A detailed methodology for the European Union's reference HPLC method for the determination of this compound is provided below.

Sample Preparation:

  • Homogenize the fuel sample.

  • No enrichment of the marker is typically necessary prior to analysis for HPLC methods.[7]

  • For calibration, prepare standard solutions of this compound in a suitable solvent such as xylene. A three-point calibration curve forced through zero is often used.[8]

Instrumentation and Conditions (HPLC-UV):

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: A normal phase column, such as a 250 mm x 4.6 mm Agilent Zorbax Rx-SIL (5 µm particle size), is often employed.[9]

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate can be used.[9] The eluent composition may be adjusted to ensure the retention time of this compound is between 2 and 4 times the void volume retention time.[8]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection is performed at both 410 nm and 450 nm.[8]

  • Injection Volume: 20 µL.

  • Analysis Time: The method is designed to be robust with a high throughput of samples.[10]

Mandatory Visualization

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Homogenization HPLC_Injection HPLC Injection Sample_Receipt->HPLC_Injection Standard_Preparation Preparation of Calibration Standards Standard_Preparation->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (410 & 450 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result_Reporting Result Reporting & Validation Quantification->Result_Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC_UV HPLC-UV High_Accuracy High Accuracy HPLC_UV->High_Accuracy Validated High_Precision High Precision HPLC_UV->High_Precision Validated High_Sensitivity High Sensitivity HPLC_UV->High_Sensitivity High_Selectivity High Selectivity HPLC_UV->High_Selectivity GC_MS GC-MS GC_MS->High_Sensitivity Very High GC_MS->High_Selectivity Very High Spectrophotometry Spectrophotometry Cost_Effective Cost-Effective Spectrophotometry->Cost_Effective Simple_Operation Simple Operation Spectrophotometry->Simple_Operation

Caption: Logical comparison of analytical methods for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Solvent Yellow 124, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety Information: Hazard Profile

This compound is classified as a hazardous substance.[1] Understanding its primary hazards is critical before handling or preparing for disposal.

Hazard StatementGHS CodePrimary RiskSource
Harmful if swallowedH302Acute toxicity upon ingestion.[2][3]
May cause an allergic skin reactionH317Can lead to skin sensitization upon contact.[3][4]
Suspected of damaging fertility or the unborn childH361Potential reproductive toxicity.[3][4]
May cause damage to organs (Blood) through prolonged or repeated exposureH373Specific Target Organ Toxicity (Repeated Exposure).[3]
May cause long lasting harmful effects to aquatic lifeH413Poses a long-term threat to aquatic environments.[2]
Very toxic to aquatic life with long lasting effectsH410Poses a severe, long-term threat to aquatic environments.[3]

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to minimize exposure.[1][4]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[4]

  • Eye Protection: Use safety goggles with side protection.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In case of dust or aerosol formation, use a dust mask (e.g., N95 type).[3]

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidents and environmental contamination.

  • General Handling: Avoid all personal contact, including the inhalation of dust or vapors.[1] Use in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[1][2] Always wash hands with soap and water after handling.[1]

  • Storage of Waste: Keep waste this compound in original or appropriate, clearly labeled, and securely sealed containers.[1] Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

  • Minor Spills:

    • Immediately clean up all spills.[1]

    • Avoid breathing in dust and prevent contact with skin and eyes.[1]

    • Use dry clean-up procedures; do not generate dust.[1]

    • Sweep, shovel, or vacuum up the material and place it into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Major Spills:

    • Alert personnel in the area and contact your institution's emergency responders.[1]

    • Control personal contact by wearing the appropriate PPE.[1]

    • Prevent the spillage from entering drains, sewers, or water courses by any means available.[1][4]

    • If the substance is in liquid form, absorb it with liquid-binding material such as sand, diatomaceous earth, or universal binding agents.[4]

    • Place the recovered product and contaminated materials into appropriate containers for disposal.[1][4]

Step-by-Step Waste Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] It is classified as a hazardous waste and must not be disposed of with household garbage or into the sewage system.[2]

  • Waste Collection:

    • Collect waste this compound (solid or in solution) in a designated hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EH&S) department. Some dyes and stains containing other hazardous components (like methanol or acetic acid) are also considered hazardous waste.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

    • Include the specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arrange for Professional Disposal:

    • Contact your institution's EH&S or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Disposal must be carried out at an authorized waste treatment facility.[4] The generator of the waste is responsible for it "from cradle to grave" and must ensure the transporter and disposal facility are legally permitted.[6]

  • Decontamination:

    • Thoroughly decontaminate any reusable lab equipment that has come into contact with this compound using appropriate cleaning agents.

    • Dispose of any contaminated disposable items (e.g., gloves, wipes) as hazardous waste along with the chemical.

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling and disposing of this compound waste.

G This compound Disposal Workflow start Generate Solvent Yellow 124 Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect Waste in a Designated, Compatible Hazardous Waste Container ppe->collect label_waste Securely Seal and Label Container: 'Hazardous Waste' 'this compound' collect->label_waste spill Spill Occurs? label_waste->spill minor_spill Minor Spill: Follow Minor Spill Protocol (Dry Cleanup) spill->minor_spill Yes (Minor) major_spill Major Spill: Alert Personnel, Contact EH&S, Contain Spill spill->major_spill Yes (Major) store Store Container in Designated Satellite Accumulation Area spill->store No minor_spill->collect Collect cleanup materials contact_ehs Contact EH&S or Certified Waste Disposal Contractor for Pickup major_spill->contact_ehs Report and await instructions store->contact_ehs end Waste Disposed of at Authorized Facility contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Regulatory Context

While individual laboratory waste may not fall under the same category, it is important to note that the U.S. Environmental Protection Agency (EPA) lists wastes from the production of certain dyes and pigments as hazardous waste under the code K181.[7][8] This underscores the hazardous nature of dye-related waste streams. All disposal activities must comply with the regulations set forth by agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[7][9]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Solvent Yellow 124, a common azo dye. Adherence to these protocols is crucial for personnel safety and environmental protection.

This compound is a synthetic azo dye that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures to ensure its safe use in the laboratory.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. Below is a summary of the recommended equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For prolonged or immersive contact, consider gloves with longer breakthrough times.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired for all handling procedures. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Body Protection Laboratory coatA standard lab coat is mandatory to prevent skin contact. For tasks with a higher potential for contamination, consider a disposable gown.
Respiratory Protection Dust mask or respiratorWhen handling the powder form of the dye, a dust mask (e.g., N95) should be used to prevent inhalation.[3][4] All weighing and handling of the powder should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound from preparation to disposal is critical to minimize risks.

1. Preparation and Weighing:

  • Location: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: When weighing the powdered dye, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Labeling: Ensure all containers of this compound and its solutions are clearly and accurately labeled with the chemical name and hazard information.

2. Dissolving and Handling Solutions:

  • Solvent Addition: When preparing solutions, add the solvent to the dye powder slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the dye. Avoid vigorous shaking that could create aerosols.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to minimize the risk of spills.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all equipment and work surfaces with an appropriate solvent and then soap and water after use.

  • Hand Washing: Always wash hands with soap and water after handling the dye, even if gloves were worn.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated and stored properly.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

1. Waste Segregation and Collection:

  • Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste. The label should include "Hazardous Waste" and the chemical name.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.

2. Chemical Degradation (Pre-treatment): For laboratories equipped to do so, chemical degradation can be a preliminary step to reduce the hazard of the dye before collection by a certified disposal service. This should only be performed by trained personnel in a chemical fume hood.

  • Reductive Degradation: Dissolve the this compound waste in water and add sodium dithionite. The disappearance of color indicates the breakdown of the azo dye. Neutralize the resulting solution to a pH between 6 and 8 with a base like sodium bicarbonate.

  • Oxidative Degradation: Dissolve the dye waste in water and add a catalytic amount of ferrous sulfate. Slowly add hydrogen peroxide to the solution. Stir for 30-60 minutes until the color disappears.[3]

3. Final Disposal:

  • Collection: The treated solution and all other contaminated materials should be collected in designated hazardous waste containers.

  • Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for a certified hazardous waste disposal service to collect and dispose of the waste in accordance with all applicable regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop the material into a labeled hazardous waste container. Clean the spill area with soap and water.
Major Spill Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent the spill from entering drains. Await response from trained emergency personnel.[3]

Below is a logical workflow for the safe handling of this compound.

prep Preparation weigh Weighing prep->weigh Proceed dissolve Dissolving weigh->dissolve Proceed handle Handling Solution dissolve->handle Proceed decon Decontamination handle->decon Work Complete spill Spill Occurs handle->spill waste Waste Collection decon->waste Generate Waste dispose Final Disposal waste->dispose Arrange Pickup ppe Wear Appropriate PPE ppe->prep fume_hood Work in Fume Hood fume_hood->weigh emergency Follow Emergency Procedures spill->emergency Activate emergency->decon After Cleanup

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.